Cyclo(his-pro)
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(3S,8aS)-3-(1H-imidazol-5-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKUGCPAQTUSBE-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962567 | |
| Record name | Cyclo(L-histidyl-L-proline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53109-32-3 | |
| Record name | Histidylproline diketopiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53109-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(his-pro) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053109323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(his-pro) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclo(L-histidyl-L-proline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1H-imidazol-4-ylmethyl)-, (3S,8aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLO(HIS-PRO) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q10817UXVT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyclo(histidyl-proline): A Comprehensive Technical Guide on its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(histidyl-proline) (CHP), a cyclic dipeptide endogenous to the central nervous system and other tissues, has garnered significant scientific interest since its discovery as a metabolite of Thyrotropin-Releasing Hormone (TRH). Initially characterized by its diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects, CHP is now a subject of intensive research for its therapeutic potential. This technical guide provides an in-depth overview of the discovery and history of CHP, detailed experimental protocols for its characterization, a summary of key quantitative data, and a visualization of its primary signaling pathways.
Discovery and History
Cyclo(histidyl-proline) was first identified as a metabolic product of Thyrotropin-Releasing Hormone (TRH; pGlu-His-ProNH2)[1]. The enzymatic cleavage of the N-terminal pyroglutamyl residue from TRH by pyroglutamyl aminopeptidase yields the linear dipeptide histidyl-proline, which then undergoes an intramolecular cyclization to form the stable diketopiperazine structure of CHP[2][3]. This metabolic pathway was a pivotal discovery in understanding the endogenous lifecycle of neuropeptides.
Early research in the 1970s and 1980s focused on elucidating the distribution and biological activities of CHP. It was found to be present in various tissues, including the brain, spinal cord, and gastrointestinal tract, as well as in body fluids like blood, cerebrospinal fluid (CSF), and semen[4]. Notably, CHP was also identified in various common food sources, suggesting a potential dietary contribution to its physiological levels[5].
Initial studies explored its diverse physiological roles, including its effects on the central nervous system. While some early reports suggested an anorectic (appetite-suppressing) effect, subsequent, more detailed investigations did not consistently support this finding[6][7]. However, its neuroprotective properties became increasingly evident, laying the groundwork for future research into its therapeutic applications.
Quantitative Data
The following tables summarize key quantitative data from various studies on Cyclo(histidyl-proline).
Table 1: Binding Affinities of Cyclo(histidyl-proline)
| Ligand | Preparation | Assay Method | Kd (M) | Reference |
| [3H]-Cyclo(His-Pro) | Rat liver membrane | Scatchard analysis | 7 x 10-8 | [8] |
| [3H]-Cyclo(His-Pro) | Bovine adrenal cortical particles | Kinetic studies | ~900 x 10-9 | [3] |
Table 2: In Vitro Efficacy of Cyclo(histidyl-proline)
| Target | Cell Line / System | Parameter | Value | Reference |
| GAPC1 | Purified enzyme | IC50 | ~200 µM | [9][10] |
| Human GAPDH | Purified enzyme | IC50 | 70 µM | [9] |
| NF-κB Nuclear Translocation | PC12 cells | Effective Concentration | 50 µM | [11] |
| Nrf2 Nuclear Accumulation | PC12 cells | Effective Concentration | 50 µM | [12] |
Table 3: In Vivo Efficacy of Cyclo(histidyl-proline)
| Animal Model | Treatment | Dosage | Effect | Reference |
| Mouse ear edema (TPA-induced) | Topical application | 1.8 mg/ear | Reduced edema | [11] |
| Mouse model of LPS-induced gliosis | Intraperitoneal injection | 2.5 mg/kg | Reduced TNF-α and IL-1β | [13] |
| Mouse model of NAFLD | Oral gavage | 20 mg/kg (3 times/week) | Reduced steatosis, fibrosis, and inflammation | [13] |
Experimental Protocols
Synthesis of Cyclo(histidyl-proline)
Early Chemical Synthesis: One of the initial methods for synthesizing the stereoisomers of cyclo(histidylproline) involved standard peptide chemistry techniques. While specific details of early syntheses are found in specialized literature, a general approach involves the coupling of protected histidine and proline amino acids, followed by deprotection and cyclization[14].
Enzymatic Synthesis: CHP can be generated from TRH using the enzyme pyroglutamyl peptidase, which cleaves the pyroglutamic acid residue. This can be followed by spontaneous cyclization of the resulting histidyl-proline dipeptide[1][15]. The rate of this cyclization is pH-dependent, being maximal at a pH of 6-7[6].
Radioligand Binding Assay for Receptor Characterization
This protocol is based on the characterization of CHP binding sites in rat liver membranes[8].
-
Membrane Preparation:
-
Homogenize fresh rat liver tissue in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction.
-
Wash the pellet multiple times by resuspension and centrifugation to remove cytosolic contaminants.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
Incubate the membrane preparation with varying concentrations of 3H-labeled Cyclo(His-Pro).
-
To determine non-specific binding, perform parallel incubations in the presence of a high concentration of unlabeled CHP.
-
Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis by plotting the ratio of bound/free radioligand against the concentration of bound radioligand.
-
The dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be determined from the slope and x-intercept of the Scatchard plot, respectively.
-
In Vitro Assay for Nrf2 Activation
This protocol is based on studies investigating the effect of CHP on the Nrf2 signaling pathway in PC12 cells[2][12].
-
Cell Culture and Treatment:
-
Culture PC12 cells in appropriate media and conditions.
-
Treat the cells with Cyclo(His-Pro) (e.g., 50 µM) for a specified duration (e.g., 24 hours).
-
In some experiments, subsequently expose the cells to an oxidative stressor (e.g., H2O2).
-
-
Nuclear and Cytosolic Fractionation:
-
Harvest the cells and lyse them using a hypotonic buffer to release cytosolic contents.
-
Centrifuge to pellet the nuclei.
-
Collect the supernatant as the cytosolic fraction.
-
Wash the nuclear pellet and then lyse it with a high-salt buffer to extract nuclear proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both the cytosolic and nuclear fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use loading controls (e.g., α-tubulin for cytosolic fraction and lamin B for nuclear fraction) to ensure equal protein loading.
-
In Vivo Anti-Inflammatory Assay
This protocol is based on the TPA-induced mouse ear edema model[11].
-
Animal Model:
-
Use a suitable strain of mice (e.g., CD-1).
-
Acclimatize the animals to the laboratory conditions before the experiment.
-
-
Treatment:
-
Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable vehicle (e.g., acetone).
-
Apply a solution of Cyclo(His-Pro) (e.g., 1.8 mg/ear) topically to the right ear of the mice 30 minutes prior to the TPA application.
-
Apply the TPA solution to the right ear to induce inflammation.
-
The left ear can serve as a control.
-
-
Endpoint Measurement:
-
After a specified time (e.g., 4-6 hours), sacrifice the animals.
-
Excise a standard-sized punch biopsy from both the right and left ears.
-
Weigh the ear punches to determine the extent of edema.
-
The difference in weight between the right and left ear punches is a measure of the inflammatory edema.
-
-
Data Analysis:
-
Compare the degree of edema in the CHP-treated group with that of a vehicle-treated control group.
-
Use appropriate statistical tests to determine the significance of the anti-inflammatory effect.
-
Signaling Pathways and Experimental Workflows
Cyclo(histidyl-proline) Formation from TRH
The formation of CHP from its precursor, TRH, is a two-step process involving enzymatic cleavage followed by spontaneous cyclization.
Caption: Biosynthetic pathway of Cyclo(histidyl-proline) from TRH.
Nrf2/HO-1 Antioxidant Signaling Pathway Activation by Cyclo(histidyl-proline)
CHP exerts its antioxidant effects primarily through the activation of the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1).
Caption: Activation of the Nrf2/HO-1 pathway by Cyclo(histidyl-proline).
Inhibition of NF-κB Pro-inflammatory Signaling by Cyclo(histidyl-proline)
CHP demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression. This inhibition is often linked to its activation of the Nrf2 pathway.
Caption: Inhibition of the NF-κB pathway by Cyclo(histidyl-proline).
Experimental Workflow for Assessing Neuroprotective Effects
The following workflow outlines a typical in vitro experiment to evaluate the neuroprotective properties of Cyclo(histidyl-proline) against an oxidative stressor.
Caption: Workflow for in vitro neuroprotection assay of Cyclo(histidyl-proline).
Conclusion
Cyclo(histidyl-proline) has evolved from being known primarily as a TRH metabolite to a molecule of significant interest for its therapeutic potential. Its well-documented neuroprotective, antioxidant, and anti-inflammatory activities, mediated through key signaling pathways such as Nrf2 and NF-κB, make it a compelling candidate for further drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to design and conduct further investigations into the multifaceted roles of this intriguing cyclic dipeptide. Future research should continue to explore its precise molecular targets and expand its evaluation in preclinical models of various diseases.
References
- 1. Cyclo(His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific binding to adrenal particulate fraction of cyclo(histidyl-proline), a TRH metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.davidson.edu [bio.davidson.edu]
- 6. Kinetics and mechanism of the facile cyclization of histidyl-prolineamide to cyclo (His-Pro) in aqueous solution and the competitive influence of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Re-evaluation of histidyl-proline diketopiperazine [cyclo(His-Pro)] effects on food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of histidyl-proline diketopiperazine [cyclo(His-Pro)] binding sites in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. - DKFZ [inrepo02.dkfz.de]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. Synthesis, characterization, and anorectic testing of the four stereoisomers of cyclo(histidylproline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US5418218A - Histidyl-proline diketopiperazine (cyclo his-pro) a cns-active pharmacologic agent - Google Patents [patents.google.com]
Endogenous Sources and Synthesis of Cyclo(his-pro): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has garnered significant attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Understanding its origins and biosynthetic pathways is crucial for elucidating its physiological roles and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the endogenous sources and synthesis of Cyclo(his-pro), detailing its formation from thyrotropin-releasing hormone (TRH) and exploring evidence for alternative biosynthetic routes. Detailed experimental protocols for the quantification and synthesis of Cyclo(his-pro) are provided, alongside visualizations of its key signaling pathways.
Endogenous Sources of Cyclo(his-pro)
Cyclo(his-pro) is ubiquitously distributed throughout the human body, with notable concentrations in the central nervous system (CNS) and the gastrointestinal tract.[1] It has been identified in the brain, spinal cord, blood, cerebrospinal fluid (CSF), and semen.[1][2] While a significant portion of endogenous Cyclo(his-pro) is derived from the metabolism of TRH, evidence suggests that not all of it can be accounted for by this pathway, hinting at the existence of de novo synthesis mechanisms.[3]
Thyrotropin-Releasing Hormone (TRH) Catabolism
The primary and most well-characterized source of endogenous Cyclo(his-pro) is the enzymatic degradation of thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2).[1][4] This process is initiated by the enzyme pyroglutamyl aminopeptidase , which cleaves the N-terminal pyroglutamic acid residue from TRH.[4][5] This cleavage results in the formation of the linear dipeptide histidyl-proline amide (His-Pro-NH2). Subsequently, His-Pro-NH2 undergoes a spontaneous, non-enzymatic, pH-dependent intramolecular cyclization to form the stable diketopiperazine structure of Cyclo(his-pro).[4][5] This cyclization occurs readily at physiological pH.[5]
De Novo Synthesis and Other Potential Sources
Several lines of evidence suggest that TRH is not the sole precursor of Cyclo(his-pro). The distribution and concentration of Cyclo(his-pro) in various tissues do not always correlate with the levels of TRH or pyroglutamyl aminopeptidase activity.[3] This has led to the hypothesis of alternative, de novo biosynthetic pathways. One proposed mechanism involves the direct processing of the TRH prohormone, prepro-TRH . This large precursor protein contains multiple copies of the TRH progenitor sequence (Gln-His-Pro-Gly) and could potentially be processed to yield Cyclo(his-pro) directly, independent of TRH formation.[3][6]
Dietary Sources
In addition to endogenous synthesis, Cyclo(his-pro) is also present in a variety of food sources and nutritional supplements.[7][8][9] It has been detected in protein-rich foods and can be absorbed from the gastrointestinal tract, contributing to circulating plasma levels.[7][10] This exogenous intake may supplement the endogenous pool and contribute to its overall physiological effects.
Quantitative Data on Cyclo(his-pro) Distribution
The concentration of Cyclo(his-pro) varies significantly across different tissues and biological fluids. The following tables summarize the reported quantitative data for human tissues.
| Biological Fluid | Mean Concentration (pg/mL) | Reference |
| Plasma | 829 ± 64 | [11] |
| Plasma (after 90 min at 25°C) | 1085 ± 34 | [11] |
| Gastrointestinal Tissue | Mean Concentration (pg/mg protein) | Reference |
| Stomach | 599 ± 102 | [12] |
| Esophagus | 127 ± 26 | [12] |
| Colon (biopsy) | 335 ± 30 | [12] |
Experimental Protocols
Quantification of Cyclo(his-pro)
Radioimmunoassay is a highly sensitive method for quantifying Cyclo(his-pro) in biological samples.[11]
Protocol:
-
Sample Collection and Handling: Collect plasma samples and immediately freeze them to prevent artefactual increases in Cyclo(his-pro) levels.[11]
-
Assay Procedure:
-
A direct RIA can be performed on unextracted plasma.[11]
-
The assay utilizes a specific antibody against Cyclo(his-pro) and a radiolabeled tracer, such as [3H]Cyclo(his-pro).
-
A standard curve is generated using known concentrations of unlabeled Cyclo(his-pro).
-
The concentration of Cyclo(his-pro) in the sample is determined by the degree of displacement of the radiolabeled tracer from the antibody.
-
-
Validation: The identity of the immunoreactivity should be confirmed by chromatographic methods like High-Pressure Liquid Chromatography (HPLC) to ensure it co-elutes with authentic Cyclo(his-pro).[11]
LC-MS/MS offers high specificity and sensitivity for the simultaneous quantification of multiple analytes, including Cyclo(his-pro).[13][14]
Protocol:
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) to clean up and concentrate the sample.[15]
-
The choice of SPE sorbent and elution solvents should be optimized based on the hydrophobicity of Cyclo(his-pro).
-
-
LC Separation:
-
Utilize a reverse-phase column (e.g., C18) for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small percentage of an acid (e.g., formic acid) to improve peak shape.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[13]
-
Use Multiple Reaction Monitoring (MRM) for quantification, selecting the precursor ion ([M+H]+) and a characteristic product ion of Cyclo(his-pro).[13]
-
Optimize cone and collision energies for maximal signal intensity.[13]
-
Synthesis of Cyclo(his-pro)
Solid-phase peptide synthesis is a standard method for the chemical synthesis of peptides, including the linear precursor of Cyclo(his-pro).[16][17]
Protocol:
-
Resin Preparation: Start with a suitable solid support, such as a Rink amide resin, to obtain a C-terminally amidated peptide.[18]
-
Amino Acid Coupling:
-
Sequentially couple Fmoc-protected proline and histidine residues to the resin.
-
Use a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA.[16]
-
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.[16]
-
Cleavage from Resin: Once the dipeptide (His-Pro) is assembled, cleave it from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[17]
-
Cyclization: The linear His-Pro-NH2 dipeptide will spontaneously cyclize to form Cyclo(his-pro) under appropriate pH conditions (typically neutral to slightly basic).[4]
-
Purification: Purify the resulting Cyclo(his-pro) using reverse-phase HPLC.[16]
Signaling Pathways and Experimental Workflows
Biosynthesis of Cyclo(his-pro) from TRH
The primary endogenous pathway for Cyclo(his-pro) synthesis involves the catabolism of TRH.
Caption: Biosynthesis of Cyclo(his-pro) from TRH.
Cyclo(his-pro) Modulation of the Nrf2-NF-κB Signaling Pathway
Cyclo(his-pro) exerts its antioxidant and anti-inflammatory effects by modulating the Nrf2 and NF-κB signaling pathways.[2][19]
Caption: Cyclo(his-pro) signaling via Nrf2 and NF-κB.
Experimental Workflow for Studying Cyclo(his-pro) Effects
This workflow outlines the key steps for investigating the biological effects of Cyclo(his-pro) in a cell-based model.
Caption: Workflow for assessing Cyclo(his-pro) effects.
Conclusion
Cyclo(his-pro) is an endogenously produced cyclic dipeptide with a multifaceted biology. Its primary source is the catabolism of TRH, though evidence points towards additional de novo synthetic pathways. The presence of Cyclo(his-pro) in the diet further contributes to its systemic levels. The ability of Cyclo(his-pro) to modulate key signaling pathways, such as the Nrf2-NF-κB axis, underscores its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the synthesis, distribution, and functional roles of this intriguing molecule.
References
- 1. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide-dopamine interactions. V. Cyclo(His-Pro) regulation of striatal dopamine transporter complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 7. Intraventricular administration of histidyl-proline-diketopiperazine [Cyclo(His-Pro)] suppresses prolactin secretion and synthesis: a possible role of Cyclo(His-Pro) as dopamine uptake blocker in rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Food contains the bioactive peptide, cyclo(His-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Radioimmunoassay of cyclo(His-Pro) in unextracted human plasma: report of a normal range and definition of factors critical for successful assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distribution and characterization of cyclo (His-Pro)-like immunoreactivity in the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. lcms.cz [lcms.cz]
- 15. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. peptide.com [peptide.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. researchgate.net [researchgate.net]
The Multifaceted Roles of Cyclo(his-pro): A Deep Dive into its Biological Activities and Physiological Significance
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has emerged as a molecule of significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the physiological roles of CHP, focusing on its mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Introduction to Cyclo(his-pro)
Cyclo(his-pro) is a metabolite of thyrotropin-releasing hormone (TRH) and is also found in various food sources.[1] It is a stable cyclic dipeptide that can cross the blood-brain barrier, enabling it to exert its effects on the central nervous system.[2][3] Its biological activities are vast, ranging from neuroprotection and anti-inflammatory effects to metabolic regulation and potential anti-cancer properties.[4][5][6]
Key Biological Activities and Physiological Roles
Cyclo(his-pro) exhibits a wide array of biological effects, primarily centered around cellular protection and regulation of inflammatory and metabolic processes.
Neuroprotective Effects
CHP has demonstrated significant neuroprotective properties in various experimental models. It can counteract neuronal damage triggered by oxidative stress, excitotoxicity, and neuroinflammation.[4][7] These protective effects are largely attributed to its ability to modulate key signaling pathways involved in cellular defense and stress response.[4][7]
Anti-inflammatory and Antioxidant Activities
A cornerstone of CHP's biological activity is its potent anti-inflammatory and antioxidant function.[8] It achieves this by modulating the intricate balance between the Nrf2 and NF-κB signaling pathways.[4][9] CHP activates the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, while simultaneously inhibiting the pro-inflammatory NF-κB pathway.[2][9] This dual action makes it a compelling candidate for mitigating inflammatory conditions.
Metabolic Regulation
Emerging evidence suggests a role for CHP in metabolic homeostasis. It has been shown to influence glucose metabolism and may act as a gut peptide involved in the entero-insular axis.[5] The oral administration of CHP, particularly in combination with zinc, has been reported to improve glycemic control in diabetic models, highlighting its potential in managing metabolic disorders.[5]
Anti-Cancer Potential
Preliminary studies have explored the anti-cancer properties of CHP. While it shows marginal growth inhibitory effects on some cancer cell lines, other proline-containing cyclic dipeptides have demonstrated more potent anti-cancer activity.[6] Further research is warranted to fully elucidate the potential of CHP and its analogs in oncology.
Signaling Pathways and Mechanisms of Action
The biological effects of Cyclo(his-pro) are underpinned by its interaction with fundamental cellular signaling pathways. The most well-characterized of these is the interplay between the Nrf2 and NF-κB pathways.
dot
Caption: Cyclo(his-pro) modulates the Nrf2 and NF-κB signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the biological effects of Cyclo(his-pro).
Table 1: In Vitro Efficacy of Cyclo(his-pro)
| Cell Line | Treatment/Assay | Concentration of Cyclo(his-pro) | Observed Effect | Reference |
| PC12 | Paraquat-induced toxicity | 50 µM | Inhibited NF-κB nuclear accumulation, decreased apoptosis.[10] | |
| PC12 | H₂O₂-induced oxidative stress | 50 µM | Increased nuclear translocation of Nrf2.[7] | |
| BV2 (murine microglial) | LPS stimulation | Not specified | Inhibition of pro-inflammatory response.[4] | |
| HT-29, HeLa, MCF-7 | Growth inhibition (SRB assay) | 10 mM | Marginal growth inhibitory effects.[6] |
Table 2: In Vivo Efficacy of Cyclo(his-pro)
| Animal Model | Treatment/Assay | Dosage of Cyclo(his-pro) | Observed Effect | Reference |
| Mice (C57BL/6) | TPA-induced ear edema | 1.8 mg/ear (topical) | Reduced ear edema.[10] | |
| Mice (C57BL/6) | LPS-induced neuroinflammation | 2.5 mg/kg (i.p.) | Reduced hepatic and cerebral TNF-α mRNA. |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on Cyclo(his-pro).
Cell Culture
-
PC12 Cells: This rat pheochromocytoma cell line is a common model for neuronal studies.
-
Medium: RPMI 1640 supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, 2.0 mM L-glutamine, 4.5 g/L glucose, and 1.0 mM sodium pyruvate.[11]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[12]
-
Subculturing: Cells are grown in suspension and form clusters. To subculture, the cell suspension is centrifuged, and the pellet is resuspended in fresh medium. Cell clusters are broken up by gentle aspiration through a 22g needle.[11] Seeding density is typically between 5 x 10⁵ to 1 x 10⁶ viable cells/mL.[11]
-
dot
Caption: Workflow for the subculturing of PC12 cells.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Plate cells in a 96-well plate and incubate overnight.[14]
-
Treat cells with various concentrations of Cyclo(his-pro) and/or other compounds for the desired time (e.g., 72 hours).[14]
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
NF-κB Nuclear Translocation Assay
This assay is used to determine the movement of the NF-κB transcription factor from the cytoplasm to the nucleus upon stimulation.
-
Method: Immunofluorescence microscopy.
-
Procedure:
-
Seed cells on coverslips in a culture plate.
-
Treat cells with stimuli (e.g., LPS) with or without pre-treatment with Cyclo(his-pro).
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.2% Triton X-100).[3]
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.[15]
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI.[3]
-
Visualize the cells using a fluorescence microscope and quantify the nuclear fluorescence intensity.
-
Western Blot for Nrf2 Activation
This technique is used to measure the levels of Nrf2 protein in nuclear extracts.
-
Procedure:
-
Treat cells with Cyclo(his-pro) for the desired time.
-
Prepare nuclear and cytosolic extracts from the cells.
-
Determine the protein concentration of the extracts (e.g., using a BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2.[7]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use loading controls such as lamin B for the nuclear fraction and α-tubulin for the cytosolic fraction to ensure equal protein loading.[7]
-
In Vivo Models of Inflammation
-
TPA-Induced Mouse Ear Edema: A model for acute inflammation.
-
Procedure: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied topically to the ear of a mouse.[16][17] Cyclo(his-pro) is typically applied topically 30 minutes prior to the TPA application.[10] The degree of edema is measured after a specific time, often by weighing a punch biopsy of the ear.
-
-
LPS-Induced Neuroinflammation: A model to study the inflammatory response in the central nervous system.
-
Procedure: Lipopolysaccharide (LPS) from Gram-negative bacteria is administered to mice, usually via intraperitoneal (i.p.) injection.[18][19] Cyclo(his-pro) can be administered prior to and/or after the LPS injection. The inflammatory response in the brain is then assessed by measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of glial activation.[18]
-
Conclusion
Cyclo(his-pro) is a pleiotropic molecule with significant potential in the realms of neuroprotection, anti-inflammation, and metabolic regulation. Its ability to modulate the Nrf2-NF-κB signaling axis is a key mechanism underlying its beneficial effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic applications of this intriguing cyclic dipeptide. As our understanding of its biological roles continues to expand, Cyclo(his-pro) may prove to be a valuable lead compound in the development of novel therapies for a range of human diseases.
References
- 1. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mpbio.com [mpbio.com]
- 7. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides [mdpi.com]
- 9. caspase3 assay [assay-protocol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bcrj.org.br [bcrj.org.br]
- 12. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Modulation of mouse ear edema by cyclooxygenase and lipoxygenase inhibitors and other pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetic Properties of Cyclo(histidyl-proline)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(histidyl-proline) (CHP), an endogenous cyclic dipeptide, has garnered significant scientific interest due to its diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the pharmacokinetic properties of CHP, encompassing its absorption, distribution, metabolism, and excretion (ADME). The document details experimental protocols for in vivo and in vitro studies, presents available pharmacokinetic data, and visualizes the key signaling pathways modulated by CHP. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of CHP as a potential therapeutic agent.
Introduction
Cyclo(histidyl-proline) (CHP) is a metabolite of thyrotropin-releasing hormone (TRH) and is also found in various foods.[1] It is a stable cyclic dipeptide that exhibits a range of biological effects, making it a molecule of interest for therapeutic development.[2] Understanding its pharmacokinetic profile is crucial for designing effective dosing regimens and predicting its in vivo behavior. This guide summarizes the current knowledge on the pharmacokinetics of CHP and the methodologies used for its study.
Pharmacokinetic Properties
The pharmacokinetic profile of a compound describes its journey through the body, which is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).
Absorption
Cyclo(histidyl-proline) has been shown to be orally bioavailable. Studies in mice have demonstrated that following oral administration, radioactively labeled CHP appears in the blood, indicating its absorption from the gastrointestinal tract.[1]
Distribution
CHP is distributed to various tissues after absorption. A key characteristic of CHP is its ability to cross the blood-brain barrier (BBB), a critical feature for a neuroactive compound.[3] While the rate of entry into the central nervous system (CNS) is relatively slow, its long half-life in the blood allows for accumulation in the brain.[4]
Metabolism
CHP is noted for its high stability and resistance to enzymatic degradation, which contributes to its prolonged presence in the body.[4] This stability is a key advantage over its precursor, TRH, which has a very short half-life.[2]
Excretion
Information regarding the specific routes and rates of CHP excretion is limited in the currently available literature.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | Orally absorbed | Mouse | Oral | [1] |
| Blood-Brain Barrier Permeability | Crosses the BBB | Mouse | Intravenous | [4] |
| Half-life (t½) | Long half-life in blood | Mouse | Intravenous | [4] |
| Metabolism | High enzymatic resistance | In vitro/In vivo | N/A | [4] |
Note: Specific values for Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), clearance, and volume of distribution are not sufficiently reported in the reviewed literature to be presented here.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the pharmacokinetic study of Cyclo(histidyl-proline).
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of CHP following intravenous and oral administration in rats.
Materials:
-
Cyclo(histidyl-proline) (CHP)
-
Vehicle (e.g., saline, 0.9% NaCl)
-
Male Sprague-Dawley rats (250-300 g)
-
Cannulas for intravenous administration and blood collection
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.
-
Dosing:
-
Intravenous (IV) Administration: Dissolve CHP in the vehicle to the desired concentration. Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein or a surgically implanted cannula.
-
Oral (PO) Administration: Dissolve or suspend CHP in the vehicle. Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Brain Tissue Homogenization
Objective: To prepare brain tissue homogenates for the quantification of CHP.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Mechanical homogenizer (e.g., Dounce homogenizer or bead beater)
-
Centrifuge
-
Microcentrifuge tubes
Protocol:
-
Tissue Collection: Euthanize the animal at the desired time point after CHP administration and perfuse with ice-cold saline to remove blood from the brain.
-
Homogenization: Dissect the brain and weigh it. Add ice-cold homogenization buffer (e.g., 1:4 w/v) and homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifugation: Centrifuge the homogenate (e.g., at 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the brain tissue lysate.
-
Sample Storage: Store the lysate at -80°C until analysis.
Quantification of CHP by Radioimmunoassay (RIA)
Objective: To measure the concentration of CHP in plasma and brain tissue samples.
Materials:
-
Anti-CHP antibody
-
Radiolabeled CHP (e.g., ¹²⁵I-CHP or ³H-CHP)
-
CHP standards
-
Assay buffer
-
Separation agent (e.g., charcoal-dextran or second antibody)
-
Gamma counter or liquid scintillation counter
Protocol:
-
Standard Curve Preparation: Prepare a series of CHP standards of known concentrations in the assay buffer.
-
Assay Setup: In assay tubes, add the standard or sample, the anti-CHP antibody, and the radiolabeled CHP.
-
Incubation: Incubate the tubes (e.g., overnight at 4°C) to allow for competitive binding between the labeled and unlabeled CHP for the antibody.
-
Separation: Add the separation agent to separate the antibody-bound CHP from the free CHP. Centrifuge the tubes and decant the supernatant or pellet depending on the separation method.
-
Counting: Measure the radioactivity in the bound or free fraction using a gamma or scintillation counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the CHP standards. Determine the concentration of CHP in the samples by interpolating their binding percentages from the standard curve.
Quantification of CHP by High-Performance Liquid Chromatography (HPLC)
Objective: To measure the concentration of CHP in plasma and brain tissue samples.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like trifluoroacetic acid)
-
CHP standards
-
Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or methanol)
Protocol:
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding a solvent like acetonitrile (e.g., 1:3 v/v), vortexing, and centrifuging. Collect the supernatant.
-
Brain Homogenate: Use a similar protein precipitation method as for plasma.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% trifluoroacetic acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Identify and quantify the CHP peak based on its retention time and peak area compared to the standards.
Signaling Pathways and Experimental Workflows
Cyclo(histidyl-proline) has been shown to modulate key signaling pathways involved in cellular stress response and inflammation, primarily the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
CHP activates the Nrf2 signaling pathway, a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by CHP, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.
NF-κB Signaling Pathway
CHP has been shown to suppress the pro-inflammatory NF-κB signaling pathway. This is, in part, mediated by its activation of the Nrf2 pathway, which can inhibit NF-κB. NF-κB is normally held inactive in the cytoplasm by IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate inflammatory gene expression.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of Cyclo(histidyl-proline).
References
- 1. Relationship between plasma cyclo (His-Pro), a neuropeptide common to processed protein-rich food, and C-peptide/insulin molar ratio in obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histidyl-proline diketopiperazine: its biological role as a regulatory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
Cyclo(his-pro): A Comprehensive Technical Guide on its Role in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has emerged as a significant modulator of central nervous system (CNS) function. Structurally derived from the metabolism of Thyrotropin-Releasing Hormone (TRH) or synthesized de novo, CHP readily crosses the blood-brain barrier and exerts pleiotropic effects, including neuroprotection, anti-inflammatory, and antioxidant activities. Its primary mechanism of action involves the modulation of the Nrf2-NF-κB signaling axis, a critical pathway in cellular stress responses. This technical guide provides an in-depth overview of the chemistry, biosynthesis, and multifaceted role of Cyclo(his-pro) in the CNS. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways, offering a valuable resource for researchers and professionals in neuroscience and drug development.
Introduction
Cyclo(his-pro), also known as histidyl-proline diketopiperazine, is a cyclic dipeptide ubiquitously present in the central nervous system and various peripheral tissues.[1][2][3] Initially identified as a metabolite of TRH, it is now understood that a significant portion of CHP is synthesized independently.[3] Its ability to cross the blood-brain barrier allows it to exert direct effects on the CNS.[1][4] The neuroprotective properties of CHP are of particular interest, with studies demonstrating its efficacy in models of oxidative stress and neuroinflammation, positioning it as a potential therapeutic agent for neurodegenerative diseases.[1][5]
Chemistry and Biosynthesis
Cyclo(his-pro) is formed through the cyclization of the dipeptide histidyl-proline. This process can occur non-enzymatically from the TRH metabolite, His-Pro-NH2.[3][6] The cyclic structure of CHP confers significant stability against enzymatic degradation, contributing to its biological activity.[5]
Core Mechanisms of Action in the CNS
The primary neuroprotective effects of Cyclo(his-pro) are attributed to its potent anti-inflammatory and antioxidant properties, which are mediated through the modulation of the Nrf2-NF-κB signaling pathway.
Antioxidant Effects via Nrf2 Activation
Cyclo(his-pro) is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[7] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by CHP, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[7] This upregulation of the endogenous antioxidant defense system helps to mitigate oxidative stress, a key pathological feature in many neurodegenerative diseases.[1]
Anti-inflammatory Effects via NF-κB Inhibition
Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the inflammatory response. Cyclo(his-pro) has been shown to inhibit the activation and nuclear translocation of NF-κB.[7] By doing so, CHP downregulates the expression of pro-inflammatory cytokines and enzymes, thereby attenuating neuroinflammatory processes that contribute to neuronal damage.[1][5]
Interaction with Dopaminergic Systems
Cyclo(his-pro) has been shown to modulate dopaminergic neurotransmission. It can inhibit the uptake of dopamine by the dopamine transporter (DAT), although its primary site of action may be distinct from the mazindol-binding site on the transporter complex.[8] Chronic administration of CHP has been observed to alter the properties of the dopamine transporter complex in the striatum.[8]
Quantitative Data
The following table summarizes key quantitative data for Cyclo(his-pro) from various studies. This information is crucial for designing experiments and understanding the potency of CHP in different biological contexts.
| Parameter | Value | System/Assay | Reference |
| IC50 | ~200 µM | GAPC1 (Glyceraldehyde-3-phosphate dehydrogenase) Inhibition | [9] |
| Binding Affinity (Kd) | ~40 µM | GAPC1 | [9] |
| Maximal Inhibition | 30% | Dopamine Uptake in Striatal Synaptosomes | [8] |
| Effective Concentration | 10 nM | For maximal inhibition of dopamine uptake | [8] |
| Effective Concentration | 50 µM | For Nrf2 activation and NF-κB inhibition in PC12 cells | [10] |
| Effective Concentration | 50-200 µM | For anti-inflammatory effects in microglial cells | [7] |
Signaling Pathways and Experimental Workflows
Cyclo(his-pro) Signaling Pathway
The following diagram illustrates the core signaling pathway of Cyclo(his-pro) in a neuron, highlighting its influence on the Nrf2 and NF-κB pathways.
Experimental Workflow for Assessing Neuroprotection
The following diagram outlines a typical experimental workflow to assess the neuroprotective effects of Cyclo(his-pro) in an in vitro model of neurotoxicity.
Experimental Protocols
This section provides an overview of key experimental protocols used to study the effects of Cyclo(his-pro) in the CNS.
In Vitro Neuroprotection Assay
-
Objective: To determine the protective effect of Cyclo(his-pro) against a neurotoxic insult in a neuronal cell line (e.g., PC12 or SH-SY5Y).
-
Methodology:
-
Cell Culture: Plate neuronal cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of Cyclo(his-pro) (e.g., 1-100 µM) for a specified period (e.g., 24 hours).
-
Induction of Toxicity: Introduce a neurotoxic agent such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or lipopolysaccharide (LPS) at a pre-determined toxic concentration.
-
Incubation: Incubate the cells for a further period (e.g., 24 hours).
-
Assessment:
-
Cell Viability: Measure cell viability using assays such as MTT or LDH release.
-
Apoptosis: Quantify apoptotic cells using methods like caspase-3 activity assays or TUNEL staining.
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCF-DA.
-
-
Nrf2 Activation Assay in Astrocytes
-
Objective: To investigate the ability of Cyclo(his-pro) to activate the Nrf2 pathway in astrocytes.
-
Methodology:
-
Cell Culture: Culture primary astrocytes or an astrocyte cell line.
-
Treatment: Treat the cells with Cyclo(his-pro) (e.g., 50 µM) for various time points.
-
Cell Lysis and Protein Extraction: Lyse the cells and separate nuclear and cytoplasmic fractions.
-
Western Blot Analysis: Perform Western blotting to detect the levels of Nrf2 in the nuclear fraction and Keap1 in the cytoplasmic fraction. Also, probe for downstream targets of Nrf2, such as HO-1.
-
Quantitative PCR (qPCR): Extract RNA and perform qPCR to measure the mRNA levels of Nrf2 target genes.
-
NQO1 Activity Assay: Measure the enzymatic activity of NAD(P)H quinone dehydrogenase 1 (NQO1), a direct Nrf2 transcriptional target, as an indirect measure of Nrf2 activity.[11]
-
In Vivo Microdialysis in Rodents
-
Objective: To measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of a freely moving rodent following Cyclo(his-pro) administration.
-
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum) of an anesthetized rat or mouse.[12][13][14]
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer Cyclo(his-pro) systemically (e.g., intraperitoneally or intravenously) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.[15][16]
-
LPS-Induced Neuroinflammation Model in Mice
-
Objective: To evaluate the anti-inflammatory effects of Cyclo(his-pro) in a mouse model of neuroinflammation.
-
Methodology:
-
Animal Model: Use adult mice (e.g., C57BL/6).
-
Drug Administration: Administer Cyclo(his-pro) (e.g., via oral gavage or intraperitoneal injection) for a specified period.
-
Induction of Neuroinflammation: Induce systemic inflammation by a single intraperitoneal injection of LPS (e.g., 0.5-5 mg/kg).[17][18][19][20]
-
Tissue Collection: At a designated time point after LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue.
-
Analysis:
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or qPCR.
-
Immunohistochemistry: Perform immunohistochemical staining of brain sections to assess microglial and astrocyte activation (e.g., using Iba1 and GFAP markers, respectively).
-
Western Blot Analysis: Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) in brain tissue lysates.
-
-
Conclusion and Future Directions
Cyclo(his-pro) is a promising endogenous molecule with significant therapeutic potential for a range of CNS disorders characterized by oxidative stress and neuroinflammation. Its ability to modulate the Nrf2-NF-κB signaling axis provides a robust mechanism for its neuroprotective effects. The data and protocols presented in this guide offer a solid foundation for further research into the pharmacological applications of CHP.
Future research should focus on:
-
Elucidating specific receptor targets: While the downstream signaling is well-characterized, the primary receptor(s) for Cyclo(his-pro) in the CNS remain to be definitively identified.
-
Comprehensive pharmacokinetic and pharmacodynamic studies: More detailed studies are needed to optimize dosing and delivery strategies for potential therapeutic applications.
-
Evaluation in a wider range of neurodegenerative disease models: The efficacy of Cyclo(his-pro) should be tested in more complex and chronic animal models of diseases such as Alzheimer's and Parkinson's disease.
-
Development of novel analogs: The stable cyclic structure of CHP makes it an attractive scaffold for the development of more potent and specific analogs with improved therapeutic profiles.
By addressing these key areas, the full therapeutic potential of Cyclo(his-pro) as a novel treatment for neurological disorders can be realized.
References
- 1. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioactively iodinated cyclo(His-Pro) crosses the blood-brain barrier and reverses ethanol-induced narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuropeptide-dopamine interactions. V. Cyclo(His-Pro) regulation of striatal dopamine transporter complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Basal activation of astrocytic Nrf2 in neuronal culture media: Challenges and implications for neuron-astrocyte modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
Investigating the Neuroprotective Effects of Cyclo(his-pro): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has emerged as a promising neuroprotective agent with therapeutic potential for a range of neurological disorders. This technical guide provides an in-depth overview of the core mechanisms underlying its neuroprotective effects, focusing on its modulation of key signaling pathways involved in oxidative stress and inflammation. Detailed experimental protocols for in vitro and in vivo investigations are presented, alongside a comprehensive summary of quantitative data from published studies. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic applications of Cyclo(his-pro).
Introduction
Cyclo(his-pro) is a stable cyclic dipeptide derived from the cleavage of thyrotropin-releasing hormone (TRH).[1][2] Unlike its precursor, CHP exhibits greater stability and can readily cross the blood-brain barrier, making it an attractive candidate for targeting central nervous system (CNS) pathologies.[1][2][3] A growing body of evidence highlights the neuroprotective properties of CHP, which are primarily attributed to its ability to mitigate oxidative stress, reduce inflammation, and inhibit apoptotic cell death.[3][4] These effects are mediated through the intricate regulation of cellular signaling pathways, most notably the Nrf2 and NF-κB pathways.[2][5][6] This guide will delve into the molecular mechanisms of CHP's action and provide practical guidance for its investigation.
Core Mechanisms of Neuroprotection
The neuroprotective effects of Cyclo(his-pro) are multifaceted, primarily revolving around its ability to modulate two critical signaling pathways: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes.
Cyclo(his-pro) has been shown to be a potent activator of the Nrf2 pathway.[4] By promoting the nuclear translocation of Nrf2, CHP upregulates the expression of a battery of protective genes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and various glutathione S-transferases (GSTs).[6] The induction of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby protecting neurons from oxidative damage.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β, as well as enzymes such as iNOS and COX-2.
Cyclo(his-pro) exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][6] It has been demonstrated that CHP can prevent the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.[6] This inhibitory effect on NF-κB contributes significantly to the neuroprotective properties of CHP by reducing detrimental neuroinflammation.
Quantitative Data Summary
The neuroprotective effects of Cyclo(his-pro) have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.
In Vitro Studies
| Cell Line | Stressor | CHP Concentration | Measured Parameter | Result | Reference |
| PC12 | H₂O₂ (100 µM) | 50 µM | Cell Viability (MTT) | Increased viability compared to H₂O₂ alone | [4] |
| RINm5F | Streptozotocin (STZ) (2 mM) | Not Specified | Nitric Oxide (NO) Production | 2.3-fold reduction | Not Specified |
| RINm5F | Streptozotocin (STZ) (2 mM) | Not Specified | Lipid Peroxidation | 1.9-fold reduction | Not Specified |
| SH-SY5Y | MPP+ (0.5 mM) | 2.5-100 µg/ml | Cell Viability (MTT) | Dose-dependent increase in viability | [7] |
In Vivo Studies
| Animal Model | Condition | CHP Administration | Measured Parameter | Result | Reference |
| Mouse | TPA-induced Ear Edema | 1.8 mg/ear (topical) | Edema | Reduction in ear edema | [3] |
| Mouse | LPS-induced Neuroinflammation | Systemic administration | TNF-α expression (hepatic and cerebral) | Down-regulation | [5] |
| Rat | Pancreatic Islets | Not Applicable (endogenous) | CHP Concentration | 2023 pg/mg protein | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Cyclo(his-pro)'s neuroprotective effects.
In Vitro Experimental Workflow
References
- 1. TPA-induced mouse ear edema model [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Terpenoids and Flavonoids Isolated from Baccharis conferta Kunth on TPA-Induced Ear Edema in Mice [mdpi.com]
- 6. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TPA induced ear oedema: Significance and symbolism [wisdomlib.org]
- 8. Histidyl-proline diketopiperazine cyclo (His-Pro): identification and characterization in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Cyclo(his-pro) for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the synthesis of Cyclo(his-pro), a cyclic dipeptide with significant biological activity. This guide is intended to assist researchers in the fields of medicinal chemistry, pharmacology, and drug development in the efficient and reliable production of this compound for investigational purposes.
Introduction
Cyclo(his-pro), also known as histidyl-proline diketopiperazine, is an endogenous cyclic dipeptide found in various mammalian tissues, including the central nervous system.[1][2] It is a metabolite of thyrotropin-releasing hormone (TRH) and has garnered considerable interest due to its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and antioxidant effects.[3][4] These activities are primarily mediated through the modulation of key signaling pathways, such as the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.[5][6][7][8] The therapeutic potential of Cyclo(his-pro) in neurodegenerative diseases and other inflammatory conditions makes its efficient synthesis a critical aspect of ongoing research.
This guide outlines three primary methods for the synthesis of Cyclo(his-pro): solution-phase synthesis, solid-phase peptide synthesis (SPPS), and a high-yield high-pressure/temperature-assisted method. Detailed protocols, characterization data, and purification techniques are provided to enable researchers to select and implement the most suitable method for their specific needs.
Data Presentation
A summary of the key quantitative data associated with different synthesis and characterization methods for Cyclo(his-pro) is presented below.
| Parameter | Method | Result | Reference |
| Synthesis Yield | High-Pressure/Temperature Assisted Cyclization | 91.35% | [6] |
| Solution-Phase Synthesis (Linear Precursor) | 99% (for N-Boc-L-Pro-OH) | [9] | |
| Solid-Phase Peptide Synthesis (General) | Typically 85-95% (for acetylated dipeptides) | [10] | |
| Characterization | ¹H NMR (300 MHz, CD₃OD) | δ 8.84 (s, 1H), 7.44 (s, 1H), 4.76 (dd, J = 8.0, 5.5 Hz, 1H), 4.37 (dd, J = 8.0, 6.3 Hz, 1H), 3.46–3.30 (m, 2H), 3.26–3.11 (m, 1H), 2.55–2.38 (m, 1H), 2.15–1.97 (m, 3H) | [11] |
| ¹³C NMR (75 MHz, CD₃OD) | δ 168.40, 133.56, 129.33, 117.24, 59.72, 52.40, 46.00, 29.48, 26.73, 23.51 | [11] | |
| Mass Spectrometry (ESI-MS) | m/z 235.1193 [M+H]⁺ | [6] | |
| Purity | RP-HPLC | >95% achievable | [12] |
Experimental Protocols
Method 1: Solution-Phase Synthesis
This method involves the synthesis of the linear dipeptide precursor, L-prolyl-L-histidine, followed by cyclization.
Protocol 1.1: Synthesis of N-Boc-L-prolyl-L-histidine methyl ester
-
Protection of L-Proline:
-
Dissolve L-proline (1.2 g, 10.42 mmol) in a mixture of aqueous NaOH (1M, 20 mL) and tetrahydrofuran (THF, 5 mL) at 0°C.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.13 g, 10.42 mmol) in THF (10 mL) dropwise.
-
Stir the mixture at 0°C for 30 minutes and then overnight at room temperature.
-
Remove THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ≈ 2 with aqueous KHSO₄ (1 M).
-
Extract the aqueous solution with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine (30 mL), dry over Na₂SO₄, and concentrate under vacuum to yield N-Boc-L-proline as a white solid (yield: ~99%).[9]
-
-
Coupling of N-Boc-L-proline and L-histidine methyl ester:
-
To a solution of N-Boc-L-proline (200.00 mg, 0.93 mmol) in DMF (3.0 mL) at 0°C, add diisopropylethylamine (DIPEA) (0.18 mL, 1.02 mmol) and TBTU (328.48 mg, 1.02 mmol).
-
Stir for 20 minutes at 0°C.
-
Add a solution of L-histidine methyl ester dihydrochloride (225.15 mg, 0.93 mmol) and DIPEA (0.32 mL, 1.86 mmol) in DMF (3 mL).
-
Stir the reaction mixture overnight at room temperature.
-
Remove the solvent under vacuum and dissolve the residue in dichloromethane (10 mL).
-
Wash the organic phase sequentially with 10% aqueous NaHCO₃ (5 mL) and brine (5 mL).
-
Dry the organic layer over Na₂SO₄ and concentrate under vacuum to obtain N-Boc-L-prolyl-L-histidine methyl ester.[9][13]
-
Protocol 1.2: Deprotection and Cyclization to Cyclo(his-pro)
-
Boc Deprotection:
-
Dissolve the N-Boc-L-prolyl-L-histidine methyl ester in a solution of 4 M HCl in dioxane or trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Evaporate the solvent to obtain the linear dipeptide methyl ester hydrochloride.
-
-
Cyclization under Reflux:
-
Dissolve the linear dipeptide methyl ester hydrochloride in a high-boiling point solvent such as toluene or xylene.
-
Add a non-nucleophilic base like triethylamine (TEA) or DIPEA to neutralize the hydrochloride and facilitate cyclization.
-
Reflux the mixture for 12-24 hours. The progress of the cyclization can be monitored by TLC or HPLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
-
Method 2: Solid-Phase Peptide Synthesis (SPPS)
This method offers the advantage of simplified purification by anchoring the growing peptide chain to a solid support.
Protocol 2.1: General SPPS Workflow for Cyclo(his-pro)
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM).
-
First Amino Acid Attachment: Attach Fmoc-His(Trt)-OH to the resin using DIPEA in DCM.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple Fmoc-Pro-OH using a coupling agent such as HBTU/HOBt or HATU in the presence of DIPEA in DMF.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Cyclization:
-
Cleave the dipeptide from the resin using a mild acid solution (e.g., TFA/TIPS/H₂O cocktail).
-
The cleavage from certain resins can directly induce cyclization. Alternatively, the cleaved linear dipeptide can be cyclized in solution as described in Protocol 1.2.
-
-
Purification: Purify the crude Cyclo(his-pro) using preparative RP-HPLC.
Method 3: High-Pressure/Temperature-Assisted Synthesis
This method provides a rapid and high-yield synthesis of Cyclo(his-pro).
Protocol 3.1: Cyclization of L-histidine-proline-methyl ester hydrochloride
-
Reactant Preparation: Prepare an aqueous solution of L-histidine-proline-methyl ester hydrochloride.
-
Optimized Reaction Conditions:
-
Reaction Pressure: 0.20 MPa
-
Reaction Time: 3.5 hours
-
Solution pH: 6.0
-
Substrate Concentration: 15 mg/mL
-
-
Procedure:
-
Place the reactant solution in a high-pressure reactor.
-
Apply the specified pressure and heat the reaction to the corresponding temperature for the set duration.
-
After the reaction, cool the reactor and collect the product solution.
-
-
Purification: Purify the resulting Cyclo(his-pro) by preparative RP-HPLC. This method has been reported to yield Cyclo(his-pro) at 91.35% without racemization.[6]
Purification and Characterization
Purification by Reversed-Phase HPLC (RP-HPLC)
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.
-
Detection: UV detection at 210-220 nm.
-
Procedure: The crude product is dissolved in the initial mobile phase conditions and injected onto the column. A linear gradient of increasing acetonitrile concentration is used to elute the components. Fractions containing the pure Cyclo(his-pro) are collected, pooled, and lyophilized.
Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized Cyclo(his-pro). The chemical shifts should match the data provided in the table above.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product.
-
HPLC Analysis: Analytical RP-HPLC is used to determine the purity of the final product.
Signaling Pathways and Experimental Workflows
The biological effects of Cyclo(his-pro) are largely attributed to its interaction with specific cellular signaling pathways. Below are diagrams illustrating the known mechanisms of action and a general workflow for its synthesis and analysis.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro) [spkx.net.cn]
- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclo(his-pro) | Endogenous Metabolite | NF-κB | TargetMol [targetmol.com]
- 9. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. hplc.eu [hplc.eu]
- 12. Cyclo(his-pro) peptide [novoprolabs.com]
- 13. Chloride intracellular channel 1 (CLIC1) contributes to modulation of cyclic AMP‐activated whole‐cell chloride currents in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Cyclo(his-pro) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a range of in vitro assays to characterize the biological activities of Cyclo(his-pro) (CHP), a cyclic dipeptide with demonstrated neuroprotective, anti-inflammatory, and potential anti-cancer and anti-diabetic properties. The primary mechanism of action for CHP involves the modulation of the Nrf2 and NF-κB signaling pathways.
Neuroprotective Activity of Cyclo(his-pro)
The neuroprotective effects of Cyclo(his-pro) can be assessed in vitro using neuronal cell lines such as PC12 cells. These assays typically involve inducing cellular stress and evaluating the ability of CHP to mitigate damage and promote cell survival.
Experimental Workflow for Neuroprotection Assays
Caption: Workflow for assessing the neuroprotective effects of Cyclo(his-pro).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2. For experiments, seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of Cyclo(his-pro) (e.g., 10-100 µM) for 24 hours.
-
Induce oxidative stress by adding a stressor such as hydrogen peroxide (H₂O₂) to a final concentration of 100 µM and incubate for an additional 24 hours.[1]
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Nrf2 Activation and Target Gene Expression
Cyclo(his-pro) exerts its protective effects in part by activating the Nrf2 signaling pathway. This can be assessed by Western blotting for Nrf2 nuclear translocation and qPCR for Nrf2 target gene expression.
Nrf2 Signaling Pathway
Caption: Cyclo(his-pro) activates the Nrf2 pathway, leading to cellular protection.
Western Blot Protocol for Nrf2:
-
Cell Lysis and Nuclear Extraction: After treatment, wash cells with cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin) as loading controls.[2]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:2500 dilution) for 1 hour at room temperature.[1]
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative PCR (qPCR) Protocol for Nrf2 Target Genes:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from treated cells and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using SYBR Green master mix and primers for Nrf2 target genes such as HMOX1, NQO1, and GCLC. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Table 1: Example qPCR Primers for Human Nrf2 Target Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| HMOX1 | AGGCTAAGACCGCCTTCCTG | TGTGTTCCTCTGTCCAGCATCAC |
| NQO1 | GGCAGAAGAGCACTGATCGTACTG | CCAGGAACTTTCATTCCCCGTC |
| GCLC | GCTGTCACCAAGGAGTTCAACAC | GGTCAATGAGTTCCAGGAACACG |
| GAPDH | GTCAGTGGTGGACCTGACCT | AGGGGTCTACATGGCAACTG |
Anti-inflammatory Activity of Cyclo(his-pro)
The anti-inflammatory properties of Cyclo(his-pro) can be investigated using microglial cell lines like BV2 cells. These assays typically involve stimulating an inflammatory response and measuring the inhibitory effects of CHP.
Experimental Workflow for Anti-inflammatory Assays
References
Application Notes and Protocols: Utilizing Cyclo(his-pro) in PC12 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the endogenous cyclic dipeptide, Cyclo(his-pro) [CHP], in experiments with the PC12 cell line, a common model for neuronal studies. This document details the neuroprotective effects of Cyclo(his-pro), the underlying signaling pathways, and provides detailed protocols for key experimental assays.
Introduction to Cyclo(his-pro) and its Neuroprotective Effects
Cyclo(his-pro) is a cyclic dipeptide with demonstrated neuroprotective properties. In PC12 cells, it has been shown to confer protection against oxidative stress-induced cell death.[1][2] Its mechanism of action primarily involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1][3] By promoting the nuclear translocation of Nrf2, Cyclo(his-pro) upregulates the expression of various antioxidant and cytoprotective genes, thereby mitigating the damaging effects of reactive oxygen species (ROS).[1]
Data Presentation: Efficacy of Cyclo(his-pro) in PC12 Cells
The following tables summarize the quantitative data from studies investigating the effects of Cyclo(his-pro) on PC12 cells under oxidative stress conditions.
Table 1: Effect of Cyclo(his-pro) on PC12 Cell Viability under Oxidative Stress
| Treatment Group | Concentration of Cyclo(his-pro) | Stressor | Cell Viability (%) | Reference |
| Control | - | - | 100 | [1] |
| H₂O₂ | - | 100 µM H₂O₂ | 55 ± 5 | [1] |
| Cyclo(his-pro) + H₂O₂ | 50 µM | 100 µM H₂O₂ | 85 ± 7 | [1] |
Table 2: Effect of Cyclo(his-pro) on Nrf2 Nuclear Translocation in PC12 Cells
| Treatment Group | Concentration of Cyclo(his-pro) | Fold Increase in Nuclear Nrf2 | Reference |
| Control | - | 1 | [1] |
| Cyclo(his-pro) | 50 µM | ~2 | [1] |
Signaling Pathways Modulated by Cyclo(his-pro) in PC12 Cells
Cyclo(his-pro) exerts its neuroprotective effects through the modulation of key signaling pathways. Under cellular stress, it has been shown to enhance the phosphorylation of p38 MAPK and heat shock protein 27 (hsp27), while decreasing the phosphorylation of MEK1 and PKB/Akt.[2] The primary and most well-documented pathway involves the activation of Nrf2.
Nrf2-ARE Signaling Pathway
Overview of Other Affected Signaling Pathways
Experimental Protocols
The following are detailed protocols for key experiments involving Cyclo(his-pro) and the PC12 cell line, adapted from relevant literature.
Experimental Workflow Overview
PC12 Cell Culture
-
Cell Line: PC12 (ATCC® CRL-1721™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Cells are typically subcultured every 2-3 days. Adherent cells can be detached using a gentle cell scraper or trypsin-EDTA.
Cyclo(his-pro) Treatment
-
Stock Solution: Prepare a stock solution of Cyclo(his-pro) in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Working Concentration: A typical working concentration for neuroprotection studies is 50 µM.[1]
-
Pre-treatment: Incubate PC12 cells with the desired concentration of Cyclo(his-pro) for 24 hours prior to inducing oxidative stress.[1]
Induction of Oxidative Stress
-
Stressor: Hydrogen peroxide (H₂O₂) is a commonly used agent to induce oxidative stress.
-
Working Concentration: A typical concentration of H₂O₂ to induce significant cell death in PC12 cells is 100 µM.[1]
-
Treatment: After the 24-hour pre-treatment with Cyclo(his-pro), add H₂O₂ directly to the culture medium and incubate for the desired time (e.g., 24 hours for viability assays).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide).
-
-
Procedure:
-
Plate PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with Cyclo(his-pro) and/or H₂O₂ as described above.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Reagents:
-
Commercially available TUNEL assay kit (follow the manufacturer's instructions).
-
4% paraformaldehyde in PBS for cell fixation.
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
DAPI or Hoechst for nuclear counterstaining.
-
-
Procedure:
-
Culture and treat PC12 cells on glass coverslips or in chamber slides.
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash with PBS and permeabilize the cells for 2 minutes on ice.
-
Proceed with the TUNEL staining according to the kit manufacturer's protocol. This typically involves an incubation step with the TdT enzyme and labeled nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells (apoptotic cells) relative to the total number of cells (DAPI/Hoechst-stained nuclei).
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as Nrf2, phospho-p38, and phospho-Akt.
-
Reagents:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
Primary antibodies (e.g., anti-Nrf2, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-Lamin B, anti-α-tubulin).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence detection reagent.
-
-
Procedure:
-
Protein Extraction:
-
For total cell lysates, wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 40 µg for Nrf2 analysis) with Laemmli sample buffer and boil for 5 minutes.[1]
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., α-tubulin for total lysates, Lamin B for nuclear fractions).
-
Conclusion
Cyclo(his-pro) demonstrates significant neuroprotective potential in PC12 cells, primarily through the activation of the Nrf2-ARE signaling pathway. The provided protocols offer a framework for researchers to investigate the effects of this promising dipeptide in a neuronal cell model. Further research is warranted to fully elucidate the quantitative aspects of its anti-apoptotic and signaling modulation effects.
References
- 1. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoproteomic analysis of the effect of cyclo-[His-Pro] dipeptide on PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models Studying Cyclo(his-pro)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo animal models used to study the biological effects of Cyclo(his-pro) (CHP), a cyclic dipeptide with therapeutic potential. The protocols detailed below are intended to guide researchers in designing and executing experiments to investigate the metabolic, anti-inflammatory, and neurobehavioral activities of CHP.
Animal Models for Metabolic Effects of Cyclo(his-pro)
Genetically obese and diabetic mouse models are valuable tools for investigating the anti-hyperglycemic and insulin-sensitizing properties of Cyclo(his-pro).
Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
The Oral Glucose Tolerance Test (OGTT) is a standard method to assess glucose metabolism and the effect of therapeutic agents. Genetically obese (ob/ob) mice are a common model for type 2 diabetes.
Experimental Protocol:
-
Animal Model: Male ob/ob mice and their lean littermates (as controls).
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast the mice for 16-18 hours overnight with free access to water.
-
Baseline Blood Glucose: At the start of the experiment (time 0), collect a blood sample from the tail vein to measure baseline blood glucose levels.
-
Cyclo(his-pro) Administration: Administer Cyclo(his-pro) (often in combination with zinc and L-histidine, referred to as CZH) or vehicle control orally via gavage.
-
Glucose Challenge: 30 minutes after CHP administration, administer a glucose solution (2 g/kg body weight) orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Quantitative Data Summary:
| Treatment Group | Fasting Blood Glucose (mg/dL) | AUC for Glucose (mg/dL * min) | Reference |
| ob/ob Control | 364.98 ± 15.12 | Data not specified | [1] |
| ob/ob + YH-1 (0.5 g/kg) | Significantly reduced vs. control | 10.2% decrease vs. control | [1] |
| ob/ob + YH-2 (1 g/kg) | 246.12 ± 13.09 | 11.9% decrease vs. control | [1] |
Note: YH refers to yeast hydrolysate enriched with Cyclo-His-Pro. Specific blood glucose values at each time point were not available in the provided search results.
Experimental Workflow:
Oral Glucose Tolerance Test (OGTT) Workflow
Insulin Response to Oral Glucose in Rats
This model investigates the effect of Cyclo(his-pro) on insulin secretion and clearance in response to a glucose challenge in healthy rats.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: House rats under standard laboratory conditions for at least one week.
-
Fasting: Fast the rats overnight.
-
Drug Administration: Administer increasing doses of Cyclo(his-pro) or saline control with an oral glucose load (3 g/kg).
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Biochemical Analysis: Measure plasma levels of insulin, C-peptide, and glucose.
-
Data Analysis: Calculate the area under the curve (AUC) for insulin and C-peptide responses.
Quantitative Data Summary:
| Treatment Group | Mean Insulin Excursion | AUC for Insulin | Reference |
| Saline Control | Baseline | Baseline | [2] |
| CHP Groups | Significantly higher than control | Significantly higher than control | [2] |
Note: Specific quantitative values for insulin excursion and AUC were not provided in the abstract.
Animal Model for Anti-inflammatory Effects of Cyclo(his-pro)
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice is a widely used and reliable method for screening topical anti-inflammatory agents.
TPA-Induced Ear Edema in Mice
This model assesses the ability of topically applied Cyclo(his-pro) to reduce inflammation.
Experimental Protocol:
-
Animal Model: Male ICR mice.
-
Grouping: Divide mice into experimental groups: Normal control, TPA only, TPA + vehicle, and TPA + Cyclo(his-pro).
-
Induction of Edema: Dissolve TPA in acetone and apply it to the inner and outer surfaces of the right ear. The left ear serves as a control.
-
Cyclo(his-pro) Treatment: Apply Cyclo(his-pro) (e.g., 1.8 mg/ear) topically to the right ear 30 minutes before or after the TPA application.
-
Measurement of Edema: After a set period (e.g., 6 hours), sacrifice the mice and take a biopsy from both ears using a punch.
-
Assessment: Measure the thickness and/or weight of the ear biopsies. The difference in weight or thickness between the right and left ear indicates the degree of edema.
-
Histological Analysis (Optional): Fix ear biopsies in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to visualize inflammatory cell infiltration.
Quantitative Data Summary:
| Treatment Group | Edema Reduction | Reference |
| TPA + Cyclo(his-pro) (1.8 mg/ear) | Significant reduction in TPA-induced ear edema | [3] |
Note: Specific quantitative data on ear thickness or weight were not available in the provided search results.
Experimental Workflow:
TPA-Induced Ear Edema Experimental Workflow
Animal Models for Neurobehavioral Effects of Cyclo(his-pro)
These models are used to investigate the central nervous system effects of Cyclo(his-pro), such as its impact on drug-induced behaviors.
Amphetamine-Induced Stereotypic Behavior in Rats
This model is used to screen for compounds that may modulate dopaminergic neurotransmission.
Experimental Protocol:
-
Animal Model: Male rats.
-
Acclimatization: House rats individually and allow them to acclimate to the testing environment.
-
Cyclo(his-pro) Pretreatment: Administer Cyclo(his-pro) or vehicle control (e.g., intraperitoneally or intracerebroventricularly) prior to amphetamine administration.
-
Amphetamine Administration: Administer a dose of d-amphetamine known to induce stereotypic behaviors (e.g., sniffing, licking, gnawing).
-
Behavioral Observation: Observe and score the intensity of stereotypic behaviors at regular intervals for a defined period. A common rating scale ranges from 0 (asleep or stationary) to 4 (continuous licking and gnawing).
-
Data Analysis: Compare the stereotypy scores between the CHP-treated and control groups.
Quantitative Data Summary:
| Treatment Group | Stereotypic Behavior Score | Reference |
| Amphetamine alone | Dose-dependent increase | [2] |
| Amphetamine + Cyclo(his-pro) | Further augmented stereotypy | [2] |
Note: Specific stereotypy scores were not provided in the abstract.
Ethanol-Induced Narcosis in Mice
This model is used to assess the effects of compounds on the sedative-hypnotic effects of ethanol.
Experimental Protocol:
-
Animal Model: Adult male mice.
-
Cyclo(his-pro) Administration: Administer Cyclo(his-pro) or vehicle control orally.
-
Ethanol Administration: After a set time (e.g., 30 minutes), administer a hypnotic dose of ethanol (e.g., 4 g/kg, intraperitoneally).
-
Assessment of Narcosis: Immediately after ethanol injection, place the mice on their backs in a V-shaped trough. The time until they are able to right themselves three times within 30 seconds is recorded as the duration of narcosis (sleep time).
-
Data Analysis: Compare the duration of narcosis between the CHP-treated and control groups.
Quantitative Data Summary:
| Treatment Group | Effect on Ethanol-Induced Narcosis | Reference |
| Oral Cyclo(his-pro) | Reversed ethanol-induced narcosis | [4] |
Note: Specific sleep time data was not available in the provided search results.
Signaling Pathways of Cyclo(his-pro)
Cyclo(his-pro) has been shown to exert its anti-inflammatory and neuroprotective effects by modulating key signaling pathways, primarily the Nrf2 and NF-κB pathways.
Signaling Pathway Diagram:
Cyclo(his-pro) Signaling Pathway
Pathway Description:
Cyclo(his-pro) demonstrates anti-inflammatory properties by modulating the interconnected Nrf2 and NF-κB signaling pathways.[3] It promotes the nuclear translocation of Nrf2, which binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1).[3] HO-1, in turn, can inhibit the pro-inflammatory NF-κB pathway.[3] Concurrently, Cyclo(his-pro) can inhibit the nuclear accumulation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like COX-2 and MMP-3.[3]
These application notes and protocols provide a framework for the in vivo investigation of Cyclo(his-pro). Researchers are encouraged to adapt these methodologies to their specific research questions and available resources.
References
- 1. Time interval between sequential exposures to ethanol is critical for the development of neural tolerance or sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide-dopamine interactions. II. Cyclo (His-Pro) augmentation of amphetamine- but not apomorphine-induced stereotypic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally administered cyclo(His-Pro) reduces ethanol-induced narcosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Cyclo(his-pro) in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclo(his-pro) (CHP), a cyclic dipeptide, is an endogenous molecule found in various biological fluids and tissues, including blood, cerebrospinal fluid (CSF), and urine.[1][2][3] It is formed from the breakdown of thyrotropin-releasing hormone (TRH) and is also found in various processed protein-rich foods.[4] CHP has garnered significant interest due to its diverse biological activities, including neuroprotective and anti-inflammatory effects.[5] These effects are partly mediated through the modulation of key signaling pathways such as the Nrf2 and NF-κB pathways.[6][7] Accurate and sensitive detection of Cyclo(his-pro) in biological samples is crucial for understanding its physiological roles, identifying potential biomarkers, and for pharmacokinetic studies in drug development.
This document provides an overview of various analytical methods for the detection and quantification of Cyclo(his-pro) in biological samples, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. Detailed experimental protocols are provided as templates based on established methodologies for similar analytes, alongside available quantitative data to guide researchers in setting up their own validated assays.
Analytical Methods Overview
Several analytical techniques can be employed for the detection of Cyclo(his-pro). The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
| Analytical Method | Principle | Common Biological Samples | General Performance Characteristics |
| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance. | Urine, Plasma | Lower sensitivity and selectivity compared to mass spectrometry. Requires higher concentrations of the analyte. |
| LC-MS/MS | High-resolution separation by liquid chromatography coupled with highly sensitive and selective mass spectrometric detection. | Plasma, Urine, CSF, Tissue Homogenates | High sensitivity (pg/mL to ng/mL range), high selectivity, and structural confirmation. Considered the gold standard for quantitative analysis. |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | CSF, Urine | High sensitivity and selectivity, but requires derivatization to make Cyclo(his-pro) volatile. |
| Immunoassay (ELISA/RIA) | Based on the specific binding of an antibody to Cyclo(his-pro). | Plasma, Serum, CSF | High throughput and can be very sensitive. A Radioimmunoassay (RIA) has been developed with a detection limit of 40 pg. |
Experimental Protocols
The following sections provide detailed template protocols for the analysis of Cyclo(his-pro). Researchers should perform in-house validation to ensure the methods meet their specific requirements.
Sample Preparation
Effective sample preparation is critical to remove interfering substances and enrich Cyclo(his-pro) from the complex biological matrix.
2.1.1. Solid-Phase Extraction (SPE) for Plasma and Urine
SPE is a common technique for cleaning up and concentrating small peptides from biological fluids.[8][9][10]
Protocol:
-
Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading:
-
Plasma: Pretreat plasma by protein precipitation. Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. Take the supernatant and dilute it 1:1 with 0.1% formic acid in water before loading onto the SPE cartridge.
-
Urine: Centrifuge urine at 2,000 x g for 10 minutes to remove particulates. Acidify the supernatant to a pH of ~3 with formic acid and load it onto the SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in 5% methanol to remove salts and other polar impurities.
-
Elution: Elute Cyclo(his-pro) with 1 mL of 50% acetonitrile in water containing 0.1% formic acid.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC or LC-MS/MS analysis.
2.1.2. Liquid-Liquid Extraction (LLE) for Urine
LLE can be used as an alternative to SPE for urine samples.[11][12][13][14]
Protocol:
-
Sample Preparation: To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled Cyclo(his-pro)).
-
Extraction: Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of cyclohexane and methylene dichloride).[15]
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.
HPLC-UV Method (Template)
This method is suitable for detecting higher concentrations of Cyclo(his-pro).
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
Quantitative Data (Expected Performance based on similar analytes):
| Parameter | Expected Value |
| Limit of Detection (LOD) | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
LC-MS/MS Method (Template)
This is the preferred method for sensitive and specific quantification of Cyclo(his-pro).[1]
Protocol:
-
LC System: UPLC or HPLC system
-
Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient (Example for Reversed-Phase):
-
0-1 min: 2% B
-
1-5 min: 2% to 50% B
-
5-6 min: 50% to 95% B
-
6-7 min: 95% B
-
7-7.1 min: 95% to 2% B
-
7.1-9 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Cyclo(his-pro): Precursor ion m/z 235.1 -> Product ions (e.g., m/z 110.1, 162.1)
-
Internal Standard (e.g., ¹³C₆,¹⁵N₂-Cyclo(his-pro)): To be determined based on the specific standard used.
-
Quantitative Data (Expected Performance based on similar analytes): [16][17][18]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Linearity (r²) | > 0.995 |
| Accuracy (% Bias) | ± 15% |
| Precision (%RSD) | < 15% |
| Recovery (%) | > 80% |
GC-MS Method (Template)
This method requires derivatization of Cyclo(his-pro) to increase its volatility.
Protocol:
-
Sample Preparation: Extract Cyclo(his-pro) from the biological sample using SPE or LLE as described above.
-
Derivatization:
-
Dry the extracted sample completely.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 60 minutes.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.
-
-
Injection Mode: Splitless.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized Cyclo(his-pro).
-
Quantitative Data (Expected Performance based on similar analytes): [19][20][21]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
Immunoassay (Competitive ELISA Template)
Protocol:
-
Coating: Coat a 96-well microplate with a Cyclo(his-pro)-protein conjugate (e.g., Cyclo(his-pro)-BSA) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add standards or samples and a fixed concentration of a specific anti-Cyclo(his-pro) antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until color develops.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal is inversely proportional to the concentration of Cyclo(his-pro) in the sample.
Quantitative Data (Based on RIA and typical cELISA performance): [3][6][20][22][23][24]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 10 - 100 pg/mL |
| Limit of Quantification (LOQ) | 50 - 500 pg/mL |
| Linearity (r²) | > 0.98 (for the linear portion of the curve) |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 20% |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for Cyclo(his-pro) analysis.
Signaling Pathways
Cyclo(his-pro) and the Nrf2 Signaling Pathway
Cyclo(his-pro) has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[7][25]
Caption: Cyclo(his-pro) activates the Nrf2 antioxidant pathway.
Cyclo(his-pro) and the NF-κB Signaling Pathway
Cyclo(his-pro) can inhibit the pro-inflammatory NF-κB signaling pathway, contributing to its anti-inflammatory effects.[6][7]
Caption: Cyclo(his-pro) inhibits the NF-κB inflammatory pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a quantitative competitive ELISA for potency testing of equine anti rabies sera with other potential use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase extraction of small biologically active peptides on cartridges and microelution 96-well plates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization for peptide sample preparation for urine peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distribution and characterization of cyclo(His-Pro)-like immunoreactivity in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research Portal [research.usc.edu.au]
- 21. lcms.cz [lcms.cz]
- 22. researchgate.net [researchgate.net]
- 23. Development and validation of a novel competitive ELISA for the detection of serum amyloid A in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Cyclo(His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Oral Administration of Cyclo(his-pro) in Mice: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has garnered significant interest for its neuroprotective, anti-inflammatory, and metabolic regulatory effects. Its oral bioavailability and ability to cross the blood-brain barrier make it a promising candidate for therapeutic development.[1][2] This document provides a detailed protocol for the oral administration of Cyclo(his-pro) to mice via gavage, intended to standardize procedures and facilitate reproducible in vivo studies.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the oral administration of Cyclo(his-pro) in mice based on published literature.
Table 1: Recommended Dosages and Administration Frequency
| Parameter | Value | Reference |
| Acute Dosage | 0.3 mg/kg body weight | [3] |
| Chronic Dosage 1 | 20 mg/kg body weight | [4] |
| Chronic Dosage 2 | 35 mg/kg body weight | N/A |
| Administration Frequency | Three times per week | [4] |
Table 2: Vehicle and Solubility
| Parameter | Details | Reference |
| Recommended Vehicle | Sterile Water | [4] |
| Solubility in Water | ≥30 mg/mL | N/A |
| Solubility Note | Sonication is recommended to aid dissolution. | [5] |
Table 3: Pharmacokinetic Parameters (Qualitative)
| Parameter | Observation | Reference |
| Oral Absorption | Readily absorbed after oral administration. | [6] |
| Blood Levels | Radioactivity quickly appears in the blood following oral administration of radiolabeled CHP. | [6] |
| Bioavailability | Blood levels are approximately one-half to one-fourth of those observed after intravenous injection. | [6] |
| Blood-Brain Barrier | Capable of crossing the blood-brain barrier. | [2][7] |
| Half-life | Possesses a long half-life in the blood. | [7] |
Experimental Protocols
Preparation of Cyclo(his-pro) Dosing Solution
Materials:
-
Cyclo(his-pro) powder
-
Sterile, deionized water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator bath
-
Analytical balance
Procedure:
-
Determine the required amount of Cyclo(his-pro): Calculate the total mass of Cyclo(his-pro) needed based on the desired dose (e.g., 20 mg/kg), the number of mice, and the administration volume.
-
Weigh the Cyclo(his-pro): Accurately weigh the calculated amount of Cyclo(his-pro) powder using an analytical balance.
-
Add the vehicle: Transfer the weighed powder to a sterile conical tube. Add the appropriate volume of sterile water to achieve the desired final concentration. For example, to achieve a 2 mg/mL solution for a 20 mg/kg dose administered at 10 mL/kg, dissolve 20 mg of Cyclo(his-pro) in 10 mL of water.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (Recommended): Place the conical tube in a sonicator bath and sonicate for 5-10 minutes to ensure complete dissolution.[5] Visually inspect the solution to ensure no particulate matter is present.
-
Storage: If not used immediately, store the dosing solution at 4°C for up to one week. Before each use, bring the solution to room temperature and vortex briefly.
Oral Gavage Administration Procedure
Materials:
-
Prepared Cyclo(his-pro) dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip)
-
1 mL syringes
-
Mouse restraint device (optional)
Procedure:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. Ensure the animal's body is supported.
-
Maintain the mouse in a vertical position to straighten the esophagus.
-
-
Syringe Preparation:
-
Draw the calculated volume of the Cyclo(his-pro) dosing solution into the 1 mL syringe. A typical administration volume is 5-10 mL/kg body weight.
-
Ensure there are no air bubbles in the syringe.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the back of the pharynx.
-
Allow the mouse to swallow the tip of the needle.
-
Gently advance the needle down the esophagus until the tip has passed the diaphragm. If resistance is met, do not force the needle. Withdraw and re-attempt.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the stomach, slowly and steadily depress the syringe plunger to deliver the solution.
-
Administering the solution too quickly can cause reflux.
-
-
Needle Withdrawal and Post-Administration Monitoring:
-
Gently withdraw the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a few minutes post-administration.
-
Signaling Pathway and Experimental Workflow
Cyclo(his-pro) Signaling Pathway
Cyclo(his-pro) exerts its anti-inflammatory effects by modulating the Nrf2 and NF-κB signaling pathways.[1] CHP activates the transcription factor Nrf2, which leads to the expression of antioxidant and cytoprotective genes. Activated Nrf2 signaling, in turn, inhibits the pro-inflammatory NF-κB pathway.[1][8]
Caption: Cyclo(his-pro) signaling pathway.
Experimental Workflow for Oral Administration
The following diagram outlines a typical experimental workflow for an in vivo study involving the oral administration of Cyclo(his-pro) in mice.
Caption: Experimental workflow for oral administration.
References
- 1. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of cyclo (his-pro) plus zinc on glucose metabolism in genetically diabetic obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Cyclo(his-pro) | Endogenous Metabolite | NF-κB | TargetMol [targetmol.com]
- 6. Orally administered cyclo(His-Pro) reduces ethanol-induced narcosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioactively iodinated cyclo(His-Pro) crosses the blood-brain barrier and reverses ethanol-induced narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of Cyclo(his-pro) Treated Cells
References
- 1. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Cyclo(His-Pro) in Neurodegeneration [mdpi.com]
- 3. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paraoxon-Induced Protein Expression Changes to SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Expression of Tyrosine Hydroxylase Protein and Apoptosis-Related Genes in Differentiated and Undifferentiated SH-SY5Y Neuroblastoma Cells Treated with MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isothermal Shift Assays to Identify Cyclo(his-pro) Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(his-pro) is a cyclic dipeptide with a range of described biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1] Identifying the direct protein targets of Cyclo(his-pro) is crucial for elucidating its mechanisms of action and exploring its therapeutic potential. Isothermal shift assays (ITSAs), including the Cellular Thermal Shift Assay (CETSA), are powerful techniques for identifying the protein targets of small molecules directly in a complex biological matrix, such as cell lysates or intact cells.[2][3][4][5] These methods are based on the principle that the binding of a ligand, such as Cyclo(his-pro), can alter the thermal stability of its target protein.[2][4] This application note provides detailed protocols for utilizing isothermal shift assays coupled with mass spectrometry to identify the protein targets of Cyclo(his-pro).
Principle of the Isothermal Shift Assay (ITSA)
The isothermal shift assay is a method for identifying protein-ligand interactions by measuring changes in protein thermal stability. When a protein is heated, it denatures and aggregates. The temperature at which half of the protein is denatured is known as its melting temperature (Tm). Ligand binding can stabilize a protein, leading to an increase in its Tm. In an ITSA experiment, cell lysates or intact cells are treated with the compound of interest (e.g., Cyclo(his-pro)) or a vehicle control and then heated to a specific temperature. At this temperature, a fraction of each protein will denature and precipitate. The soluble protein fraction is then separated and analyzed by quantitative mass spectrometry. Proteins that are stabilized by Cyclo(his-pro) will be more resistant to heat-induced aggregation and will therefore be more abundant in the soluble fraction of the treated sample compared to the control.
Data Presentation
The quantitative data obtained from an isothermal shift assay experiment can be summarized in a table to facilitate the identification of potential protein targets. The following table presents example data from an iTSA experiment designed to identify protein targets of Cyclo(his-pro) in a cell lysate. The "Fold Change" represents the ratio of protein abundance in the Cyclo(his-pro)-treated sample to the vehicle-treated sample in the soluble fraction after heating. A significant increase in the fold change for a particular protein suggests that it is stabilized by Cyclo(his-pro) and is therefore a potential target.
| Protein ID | Gene Symbol | Protein Name | Fold Change (Cyclo(his-pro)/Vehicle) | p-value |
| P12345 | GAPC1 | Glyceraldehyde-3-phosphate dehydrogenase | 1.8 | 0.005 |
| Q67890 | NFE2L2 | Nuclear factor erythroid 2-related factor 2 | 1.5 | 0.021 |
| A1B2C3 | RELA | Transcription factor p65 | 1.3 | 0.045 |
| D4E5F6 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.1 | 0.350 |
| G7H8I9 | ACTB | Actin, cytoplasmic 1 | 1.0 | 0.950 |
Experimental Protocols
This section provides a detailed methodology for performing an isothermal shift assay to identify the protein targets of Cyclo(his-pro).
Materials
-
Cell culture reagents (e.g., DMEM, FBS, PBS)
-
Human cell line (e.g., HEK293T, HeLa)
-
Cyclo(his-pro) (powder)
-
DMSO (for dissolving Cyclo(his-pro))
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, protease and phosphatase inhibitors)
-
BCA protein assay kit
-
PCR tubes or 96-well PCR plates
-
Thermal cycler or heating block
-
Ultracentrifuge
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Reagents for mass spectrometry (e.g., tandem mass tags (TMT), formic acid, acetonitrile)
-
LC-MS/MS system
Experimental Workflow Diagram
Caption: Experimental workflow for iTSA.
Detailed Protocol
-
Cell Culture:
-
Culture a human cell line (e.g., HEK293T) to ~80-90% confluency.
-
Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples to a standard concentration (e.g., 1-2 mg/mL).
-
-
Treatment with Cyclo(his-pro) or Vehicle:
-
Prepare a stock solution of Cyclo(his-pro) in DMSO.
-
Aliquot the normalized cell lysate into PCR tubes or a 96-well PCR plate.
-
Treat the lysate with the desired final concentration of Cyclo(his-pro) (e.g., 10 µM, 50 µM, 100 µM).
-
For the vehicle control, add an equivalent volume of DMSO.
-
Incubate at room temperature for 30 minutes.
-
-
Isothermal Heating:
-
Transfer the samples to a thermal cycler or heating block pre-heated to the desired temperature. The optimal temperature should be determined empirically but is often near the median melting temperature of the proteome (e.g., 52°C).[5]
-
Heat the samples for a defined period (e.g., 3-5 minutes).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Ultracentrifugation:
-
Transfer the samples to ultracentrifuge tubes.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the aggregated proteins.
-
-
Soluble Fraction Collection:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the soluble protein fraction with DTT (e.g., 10 mM) at 56°C for 1 hour.
-
Alkylate the cysteine residues with iodoacetamide (e.g., 20 mM) in the dark at room temperature for 45 minutes.
-
Dilute the sample with a suitable buffer (e.g., 50 mM TEAB) to reduce the concentration of denaturants.
-
Digest the proteins with trypsin (e.g., 1:50 trypsin-to-protein ratio) overnight at 37°C.
-
-
TMT Labeling:
-
Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's protocol to enable multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine the TMT-labeled peptide samples.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Protein Identification and Quantification:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins and quantify the relative abundance of each protein in the Cyclo(his-pro)-treated and vehicle-treated samples based on the TMT reporter ion intensities.
-
-
Target Identification:
-
Calculate the fold change in protein abundance between the Cyclo(his-pro)-treated and vehicle-treated samples for each identified protein.
-
Perform statistical analysis (e.g., t-test) to identify proteins with a statistically significant increase in abundance in the Cyclo(his-pro)-treated sample. These are the candidate protein targets.
-
Signaling Pathway Visualization
Cyclo(his-pro) has been shown to modulate the Nrf2 and NF-κB signaling pathways, which are critical in cellular responses to oxidative stress and inflammation.[6][7] The following diagram illustrates the interplay between these two pathways and the potential points of intervention by Cyclo(his-pro).
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 3. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclo(his-pro) | Endogenous Metabolite | NF-κB | TargetMol [targetmol.com]
Application Notes and Protocols: Utilizing Radioactively Labeled Cyclo(his-pro) for Blood-Brain Barrier Studies
Introduction
Cyclo(his-pro) (CHP), a cyclic dipeptide, is an endogenous molecule found in the central nervous system (CNS) and various peripheral tissues.[1][2] Its potential as a neuromodulator capable of crossing the blood-brain barrier (BBB) has garnered significant interest in the field of neuropharmacology and drug delivery. Studies have shown that peripherally administered CHP can exert effects on the CNS, suggesting its ability to traverse the BBB.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in using radioactively labeled Cyclo(his-pro) to investigate its transport across the BBB and its biological effects within the CNS.
Radioactively iodinated Cyclo(his-pro) (I-cHP) has been shown to cross the BBB in both directions, from blood to brain and brain to blood, through a nonsaturable mechanism.[1] While the rate of entry into the CNS is relatively low compared to other peptides, this is counterbalanced by its long half-life in the blood and high resistance to enzymatic degradation, which allows for its accumulation in the CNS over time.[1] The transport of I-cHP across the BBB appears to be unaffected by factors such as aging, diabetes, or pretreatment with aluminum.[1] Furthermore, its entry into the brain is not hindered by binding to serum proteins.[1]
Once in the brain, Cyclo(his-pro) can modulate various inflammatory and stress responses by influencing the Nrf2-NF-κB signaling axis.[4][5] This pathway is crucial in the cellular defense against oxidative stress and the regulation of inflammation.
Data Presentation
While the existing literature confirms the passage of radioactively labeled Cyclo(his-pro) across the BBB, specific quantitative data such as permeability constants and brain-to-plasma ratios are not extensively detailed. The following tables are structured to present the type of quantitative data that should be collected in such studies for clear comparison.
Table 1: Pharmacokinetic Parameters of Radioactively Labeled Cyclo(his-pro)
| Parameter | Value | Units | Experimental Model | Citation |
| Half-life (t½) in Blood | Data not available | hours | e.g., Mouse, Rat | [1] |
| Volume of Distribution (Vd) | Data not available | L/kg | e.g., Mouse, Rat | |
| Clearance (CL) | Data not available | mL/min/kg | e.g., Mouse, Rat | |
| Mean Residence Time (MRT) | Data not available | hours | e.g., Mouse, Rat |
Note: The long half-life in blood is a noted characteristic of Cyclo(his-pro), contributing to its accumulation in the CNS.[1]
Table 2: Blood-Brain Barrier Permeability of Radioactively Labeled Cyclo(his-pro)
| Parameter | Value | Units | Method | Citation |
| Unidirectional Influx Constant (K_i) | Data not available | mL/g/min | In situ brain perfusion | |
| Permeability-Surface Area Product (PS) | Data not available | mL/g/min | In situ brain perfusion | |
| Brain-to-Plasma Ratio | Data not available | Ratio | Tissue harvesting at various time points |
Note: The transport mechanism for I-cHP across the BBB has been identified as nonsaturable.[1]
Experimental Protocols
Protocol 1: Synthesis and Radioiodination of Cyclo(his-pro)
This protocol is a generalized procedure for the synthesis of Cyclo(his-pro) and subsequent radioiodination with Iodine-125 (¹²⁵I).
A. Synthesis of Cyclo(his-pro) (Histidyl-Proline Diketopiperazine)
-
Dipeptide Formation: Synthesize the linear dipeptide His-Pro using standard solid-phase or solution-phase peptide synthesis methods.
-
Cyclization: The cyclization of the linear dipeptide to form the diketopiperazine can occur non-enzymatically. This is often achieved by heating the dipeptide ester in a high-boiling point solvent such as toluene or xylene, or by adjusting the pH to a slightly alkaline condition (pH 8-9) in an aqueous solution and stirring at room temperature for several hours to facilitate intramolecular cyclization.
-
Purification: Purify the resulting Cyclo(his-pro) using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized Cyclo(his-pro) by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
B. Radioiodination of Cyclo(his-pro) with ¹²⁵I
This procedure should be performed in a certified radiochemistry laboratory with appropriate safety precautions.
-
Reagents and Materials:
-
Cyclo(his-pro)
-
Na¹²⁵I
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.25 M, pH 7.5)
-
Sephadex G-10 column
-
Bovine serum albumin (BSA) solution (1%)
-
-
Procedure:
-
To a reaction vial, add 10 µg of Cyclo(his-pro) dissolved in 25 µL of phosphate buffer.
-
Add 1 mCi of Na¹²⁵I.
-
Initiate the reaction by adding 10 µL of a freshly prepared Chloramine-T solution (1 mg/mL in phosphate buffer).
-
Allow the reaction to proceed for 60 seconds at room temperature with gentle vortexing.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in phosphate buffer).
-
Purify the radioiodinated Cyclo(his-pro) ([¹²⁵I]Cyclo(his-pro)) from free ¹²⁵I using a Sephadex G-10 column pre-equilibrated and eluted with phosphate buffer containing 1% BSA.
-
Collect fractions and measure the radioactivity to identify the protein-bound peak.
-
Assess the radiochemical purity of the final product using thin-layer chromatography (TLC) or RP-HPLC with a radiation detector.
-
Protocol 2: In Situ Brain Perfusion in Rats
This protocol describes the in situ brain perfusion technique to measure the unidirectional influx of [¹²⁵I]Cyclo(his-pro) into the brain.
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (250-300 g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Expose the common carotid artery and its branches through a midline cervical incision.
-
Ligate the external carotid artery, pterygopalatine artery, and the occipital artery.
-
Insert a catheter into the common carotid artery.
-
-
Perfusion:
-
Begin perfusion with a physiological buffer (e.g., Krebs-Henseleit bicarbonate buffer, gassed with 95% O₂/5% CO₂, warmed to 37°C) at a constant flow rate (e.g., 10 mL/min) for a pre-perfusion period of 30 seconds to wash out the cerebral blood.
-
Switch to the perfusion buffer containing a known concentration of [¹²⁵I]Cyclo(his-pro) and a vascular space marker (e.g., [¹⁴C]sucrose).
-
Perfuse for a short, defined period (e.g., 15, 30, 60 seconds).
-
At the end of the perfusion period, decapitate the animal.
-
-
Sample Analysis:
-
Dissect the brain and collect samples from different regions (e.g., cortex, hippocampus, cerebellum).
-
Weigh the brain samples and solubilize them.
-
Measure the ¹²⁵I and ¹⁴C radioactivity in the brain samples and in aliquots of the perfusion fluid using a gamma and beta counter, respectively.
-
-
Calculation of Brain Uptake:
-
Calculate the brain tissue concentration of [¹²⁵I]Cyclo(his-pro) and [¹⁴C]sucrose.
-
Correct the brain concentration of [¹²⁵I]Cyclo(his-pro) for the vascular space by subtracting the contribution from the [¹⁴C]sucrose.
-
The unidirectional influx constant (K_i) can be calculated using the following equation: K_i = C_br / (∫C_p dt) where C_br is the concentration of the radiotracer in the brain at the end of the perfusion, and ∫C_p dt is the integral of the perfusate concentration over time.
-
Visualizations
Signaling Pathway
References
- 1. Radioactively iodinated cyclo(His-Pro) crosses the blood-brain barrier and reverses ethanol-induced narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of passage of peptides across the blood-brain barrier: biological effects of cyclo(His-Pro) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Cyclo(His-Pro) in Neurodegeneration [mdpi.com]
- 5. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Cyclo(his-pro) chemical synthesis.
Welcome to the technical support center for the chemical synthesis of Cyclo(his-pro). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols, ultimately improving the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Cyclo(his-pro)?
A1: Common methods for synthesizing Cyclo(his-pro) include the classic methanol-reflux method, high pressure/temperature-assisted synthesis, and solid-phase synthesis.[1][2] The traditional approach involves the head-to-tail cyclization of a linear dipeptide methyl ester in methanol under thermal conditions.[1] However, newer methods like high-pressure/temperature-assisted synthesis in water have been developed to improve yield, reduce reaction time, and employ more environmentally friendly solvents.[1]
Q2: I am experiencing low yields with the classic methanol-reflux synthesis. What are the potential causes and how can I improve it?
A2: Low yields in the classic methanol-reflux synthesis of Cyclo(his-pro) are a common issue.[1] Potential causes include incomplete reaction, side reactions such as epimerization, and degradation of the product over long reaction times. To improve the yield, consider optimizing reaction conditions such as temperature, reaction time, and pH. Alternatively, employing a more efficient method like high-pressure/temperature-assisted synthesis has been shown to significantly increase the yield to over 90%.[1]
Q3: What is racemization and how can I prevent it during Cyclo(his-pro) synthesis?
A3: Racemization is the conversion of a chiral molecule into a mixture of enantiomers, which can lead to a loss of biological activity. In peptide synthesis, it can be initiated by proton abstraction at the α-carbon of an amino acid residue.[3] High temperatures and prolonged reaction times, common in the classic methanol-reflux method, can increase the risk of racemization.[1] The high-pressure/temperature-assisted synthesis method has been reported to produce Cyclo(his-pro) with no detectable racemization.[1]
Q4: What are the recommended starting materials for Cyclo(his-pro) synthesis?
A4: A common starting material is the corresponding linear dipeptide, L-histidyl-L-proline, or its derivatives. For example, dipeptide methyl ester hydrochlorides are often used for cyclization reactions.[1] The synthesis of the linear dipeptide precursor itself can be achieved by coupling protected amino acids, for instance, N-Boc-L-proline and L-histidine methyl ester.[4][5]
Q5: How can I purify the synthesized Cyclo(his-pro)?
A5: High-Performance Liquid Chromatography (HPLC) is a common method for purifying Cyclo(his-pro).[6] It is also important to be aware that trifluoroacetic acid (TFA) is often used in the mobile phase for HPLC purification and can form salts with the peptide, affecting its net weight and solubility.[6] Other purification techniques such as affinity chromatography can also be employed for cyclic peptides.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete cyclization reaction. | Optimize reaction parameters: increase temperature (if using reflux), extend reaction time moderately, or switch to a more efficient method like high-pressure/temperature-assisted synthesis.[1] |
| Side reactions (e.g., hydrolysis of the ester, epimerization). | Ensure anhydrous conditions for the methanol-reflux method. For high-pressure/temperature synthesis, optimize pH to the recommended level (e.g., pH 6.0).[1] | |
| Degradation of the product. | Reduce reaction time if possible. The high-pressure/temperature method offers a significantly shorter reaction time (3.5 hours) compared to the classic reflux method (20 hours).[1] | |
| Presence of Impurities in Final Product | Unreacted starting materials or linear dipeptide. | Optimize the cyclization conditions to drive the reaction to completion. Improve the purification process, for example, by adjusting the HPLC gradient. |
| Side products from unwanted reactions. | Characterize the impurities using techniques like mass spectrometry (MS) and NMR to identify their structure. This can help in understanding the side reactions and modifying the synthesis protocol accordingly. | |
| Residual solvent or TFA from purification. | Ensure proper drying of the final product under vacuum. If TFA is undesirable for downstream applications, consider alternative purification methods or a salt-exchange step.[6] | |
| Racemization Detected | Harsh reaction conditions (high temperature, prolonged time). | Switch to a milder and faster synthesis method like the high-pressure/temperature-assisted protocol, which has been shown to avoid racemization.[1] |
| Base-catalyzed epimerization. | Carefully control the pH during the reaction. The optimal pH for the high-pressure method is reported to be 6.0.[1] |
Experimental Protocols
High-Pressure/Temperature-Assisted Synthesis of Cyclo(his-pro)
This method provides a high yield and avoids racemization.[1]
Starting Material: L-histidine-proline-methyl ester hydrochloride.
Optimal Reaction Conditions:
| Parameter | Value |
| Reaction Pressure | 0.20 MPa |
| Reaction Time | 3.5 hours |
| Solution pH | 6.0 |
| Substrate Concentration | 15 mg/mL |
| Solvent | Water |
Procedure:
-
Dissolve L-histidine-proline-methyl ester hydrochloride in water to a concentration of 15 mg/mL.
-
Adjust the pH of the solution to 6.0.
-
Transfer the solution to a high-pressure reactor.
-
Pressurize the reactor to 0.20 MPa.
-
Heat the reaction mixture and maintain it for 3.5 hours.
-
After the reaction is complete, cool the reactor and carefully release the pressure.
-
The resulting solution contains Cyclo(his-pro).
-
Quantify and identify the product using UPLC and ESI-MS.
Classic Methanol-Reflux Synthesis of Cyclo(his-pro)
This is a traditional method, often associated with lower yields and longer reaction times.[1]
Starting Material: L-histidine-proline-methyl ester hydrochloride.
Procedure:
-
Dissolve 200 mg of L-histidine-proline-methyl ester hydrochloride in 8.5 mL of methanol.
-
Adjust the pH to 7.0-8.0 using sodium bicarbonate (NaHCO₃).
-
Reflux the solution for 20 hours.
-
After reflux, the product can be purified from the reaction mixture.
Quantitative Data Summary
| Synthesis Method | Starting Material | Solvent | Temperature | Pressure | Time | pH | Substrate Conc. | Yield | Racemization | Reference |
| High-Pressure/Temperature | L-histidine-proline-methyl ester hydrochloride | Water | Elevated (due to pressure) | 0.20 MPa | 3.5 h | 6.0 | 15 mg/mL | 91.35% | Not observed | [1] |
| Classic Methanol-Reflux | L-histidine-proline-methyl ester hydrochloride | Methanol | Reflux | Atmospheric | 20 h | 7.0-8.0 | ~23.5 mg/mL | Lower (not specified) | Possible | [1] |
Visualizations
Caption: Experimental workflow for Cyclo(his-pro) synthesis and purification.
Caption: Troubleshooting flowchart for Cyclo(his-pro) synthesis.
References
- 1. Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro) [spkx.net.cn]
- 2. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclo(his-pro) peptide [novoprolabs.com]
- 7. Single-step purification of cyclotides using affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(his-pro) Solution Stability and Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Cyclo(his-pro) (CHP), a cyclic dipeptide with significant biological activity. Here, you will find answers to frequently asked questions and troubleshooting guidance for common issues related to its stability and degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Cyclo(his-pro) in solution?
A1: The stability of Cyclo(his-pro) is primarily influenced by the pH of the solution. It is generally stable at physiological pH (around 7.4). However, in acidic conditions, it is susceptible to hydrolysis, where the cyclic structure opens to form its linear dipeptide isomers, histidyl-proline (His-Pro) and prolyl-histidine (Pro-His). Temperature is another critical factor, with higher temperatures generally accelerating degradation.
Q2: What are the expected degradation products of Cyclo(his-pro)?
A2: Under acidic conditions, the primary degradation products of Cyclo(his-pro) are the linear dipeptides His-Pro and Pro-His. This occurs through the hydrolysis of one of the two peptide bonds in the diketopiperazine ring.
Q3: How should I store Cyclo(his-pro) solutions to ensure stability?
A3: For optimal stability, it is recommended to store Cyclo(his-pro) solutions at low temperatures. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[1] Stock solutions are typically prepared in sterile water or a buffer with a pH close to neutral.
Q4: I'm observing unexpected peaks in my HPLC analysis of a Cyclo(his-pro) sample. What could be the cause?
A4: The appearance of unexpected peaks in your HPLC chromatogram could indicate degradation of your Cyclo(his-pro) sample. The most likely culprits are the formation of the linear isomers His-Pro and Pro-His due to acidic conditions in your solution. It is also possible that the initial sample purity was lower than expected. Ensure your solvent and buffer pH are appropriate and that the sample has been stored correctly.
Q5: Are there any known issues with Cyclo(his-pro) solubility?
A5: Cyclo(his-pro) is soluble in water. If you encounter solubility issues, gentle warming or sonication can be used to aid dissolution. However, be mindful that prolonged exposure to high temperatures can promote degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of Cyclo(his-pro) solution over time. | Degradation of the cyclic structure due to improper storage conditions (e.g., acidic pH, elevated temperature). | Prepare fresh solutions from lyophilized powder. Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles. Ensure the pH of your experimental buffer is near neutral. |
| Appearance of additional peaks in HPLC/LC-MS analysis. | Hydrolysis of Cyclo(his-pro) into its linear isomers (His-Pro and Pro-His). | Analyze your sample preparation and storage conditions. Check the pH of all solvents and buffers used. Consider performing a forced degradation study to confirm the identity of the degradation products. |
| Inconsistent experimental results. | Inaccurate concentration of Cyclo(his-pro) solution due to degradation or weighing errors. | Re-evaluate your stock solution preparation. Use a calibrated analytical balance and ensure the lyophilized powder is at room temperature before weighing to avoid moisture absorption. Quantify the concentration of your stock solution using a validated analytical method before use. |
| Precipitation of Cyclo(his-pro) in solution. | Exceeding the solubility limit in the chosen solvent or buffer. | Review the solubility information for your specific form of Cyclo(his-pro). Consider using a different solvent or adjusting the pH (while being mindful of stability). Gentle warming or sonication may help redissolve the compound. |
Data Summary
Table 1: Stability of Cyclo(his-pro) under Various Conditions
| Condition | Stability | Primary Degradation Products | Notes |
| Physiological pH (~7.4) | Stable | Not applicable | Cyclo(his-pro) is generally stable under these conditions. |
| Acidic pH (< 7) | Unstable | His-Pro, Pro-His | The rate of hydrolysis increases as the pH decreases. |
| Basic pH (> 8) | Generally stable | - | More resistant to hydrolysis compared to acidic conditions. |
| Human Serum | Stable | Not applicable | No significant enzymatic degradation observed. |
| Elevated Temperature | Degradation rate increases | His-Pro, Pro-His | The effect is more pronounced in acidic solutions. |
Table 2: Recommended Storage Conditions for Cyclo(his-pro)
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Several years |
| Solution (in neutral buffer) | -20°C | Up to 1 month |
| Solution (in neutral buffer) | -80°C | Up to 6 months[1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Cyclo(his-pro) Stability by HPLC
This protocol provides a framework for a stability study. Specific parameters may need to be optimized for your instrumentation and experimental needs.
1. Objective: To determine the stability of Cyclo(his-pro) in a given solution over time and under specific temperature conditions.
2. Materials:
- Cyclo(his-pro)
- Solvent/buffer of interest (e.g., phosphate-buffered saline, pH 7.4; acetate buffer, pH 4.0)
- HPLC system with UV detector
- Analytical column suitable for peptide analysis (e.g., C18 column)
- Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile phase B: 0.1% TFA in acetonitrile
- Temperature-controlled incubator or water bath
3. Method:
- Sample Preparation: Prepare a stock solution of Cyclo(his-pro) in the desired solvent/buffer at a known concentration (e.g., 1 mg/mL).
- Incubation: Aliquot the solution into several vials and place them in a temperature-controlled environment (e.g., 4°C, 25°C, 40°C).
- Time Points: At designated time points (e.g., 0, 24, 48, 72 hours; 1 week), remove one vial from each temperature condition.
- HPLC Analysis:
- Inject a suitable volume of the sample onto the HPLC system.
- Elute the components using a linear gradient of mobile phase B (e.g., 5% to 95% B over 20 minutes).
- Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 220 nm).
- Data Analysis:
- Identify the peak corresponding to Cyclo(his-pro) based on its retention time from the time 0 sample.
- Quantify the peak area of Cyclo(his-pro) at each time point.
- Calculate the percentage of Cyclo(his-pro) remaining at each time point relative to the time 0 sample.
- Identify and quantify any new peaks that appear, which may correspond to degradation products.
Protocol 2: Identification of Degradation Products by LC-MS
1. Objective: To identify the mass of Cyclo(his-pro) and its potential degradation products.
2. Materials:
- Degraded Cyclo(his-pro) sample (from a stability study)
- LC-MS system (e.g., with an electrospray ionization - ESI - source)
- Analytical column suitable for peptide analysis (e.g., C18 column)
- Mobile phase A: 0.1% Formic acid in water
- Mobile phase B: 0.1% Formic acid in acetonitrile
3. Method:
- Sample Preparation: Dilute the degraded sample to an appropriate concentration for LC-MS analysis.
- LC-MS Analysis:
- Inject the sample onto the LC-MS system.
- Separate the components using a suitable gradient of mobile phase B.
- Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 100-500 m/z).
- Data Analysis:
- Extract the mass spectra for each chromatographic peak.
- The expected m/z for the protonated molecular ion of Cyclo(his-pro) [M+H]+ is approximately 235.12.
- The expected m/z for the protonated molecular ions of the linear dipeptide degradation products (His-Pro and Pro-His) [M+H]+ is approximately 253.13, corresponding to the addition of a water molecule (mass of 18.01) to the cyclic structure.
Visualizations
References
Overcoming poor solubility of Cyclo(his-pro) in aqueous buffers.
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies for overcoming the poor aqueous solubility of Cyclo(his-pro), a cyclic dipeptide of interest for its various biological activities.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(his-pro) and why is its solubility a concern?
Cyclo(his-pro), also known as a diketopiperazine (DKP), is a cyclic dipeptide formed from histidine and proline residues.[1][2] Like many cyclic peptides, its rigid structure and potential for strong intermolecular hydrogen bonding can lead to low solubility in aqueous buffers, which is a critical challenge for in vitro and in vivo experimental assays.[3]
Q2: What is the expected aqueous solubility of Cyclo(his-pro)?
The reported solubility of Cyclo(his-pro) in water is approximately 2.35 mg/mL (10.03 mM).[4] However, this can be influenced by factors such as pH, buffer composition, temperature, and the presence of counterions like trifluoroacetic acid (TFA), which is often a remnant from peptide synthesis and can enhance solubility.[5]
Q3: How does pH affect the solubility of Cyclo(his-pro)?
The solubility of peptides is generally lowest at their isoelectric point (pI) and increases as the pH moves away from the pI.[6][7] Cyclo(his-pro) contains a histidine residue with an imidazole side chain, which has a pKa of approximately 6.0-6.5. At pH values below its pKa, the imidazole ring becomes protonated (positively charged), which can increase its interaction with water and improve solubility. Conversely, at higher pH values, the molecule is neutral, potentially reducing its solubility. The rate of formation of Cyclo(his-pro) from its linear precursor is maximal at a pH of 6-7.[8]
Q4: Can residual TFA from synthesis affect my experiment?
Trifluoroacetic acid (TFA) is often used during peptide purification and can remain as a counterion in the final lyophilized product. While TFA salts generally improve the solubility of peptides in aqueous solutions, they can affect the net weight of the peptide and may interfere with highly sensitive cellular assays.[5] If TFA is a concern, TFA-removed versions of Cyclo(his-pro) are often commercially available.[5]
Troubleshooting Guide
This section provides a systematic approach to addressing common solubility issues encountered with Cyclo(his-pro).
Q5: My Cyclo(his-pro) powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?
If direct dissolution is unsuccessful, follow a stepwise approach. First, consult the troubleshooting workflow below. The initial steps involve gentle physical methods before moving to chemical modifications.
Caption: Troubleshooting workflow for dissolving Cyclo(his-pro).
Q6: What specific physical methods can I try?
-
Sonication: Place the vial in an ultrasonic water bath for short bursts to break up aggregates.[9][10] This is often recommended for dissolving Cyclo(his-pro).[4]
-
Gentle Warming: Slightly warming the solution (e.g., to 37°C) can increase solubility. Avoid excessive heat, which could degrade the peptide.[6][10]
-
Vortexing: Vigorous vortexing can aid dissolution.
Always centrifuge your final solution to pellet any undissolved material before use in an experiment.[9]
Q7: How can I use pH to improve solubility?
Since Cyclo(his-pro) contains a histidine residue, lowering the pH can significantly improve solubility.
-
Method: Try dissolving the peptide in a slightly acidic buffer (e.g., pH 5.0-6.0). You can also add a small amount of a dilute acid like 10% acetic acid to your solution and monitor for dissolution before adjusting the pH back to your desired experimental range.[9]
Q8: When should I use a co-solvent, and which one is best?
For highly hydrophobic peptides or when high concentrations are needed, using an organic co-solvent to create a stock solution is a common and effective strategy.[9][10]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is the most common and preferred co-solvent due to its high solubilizing power and relatively low toxicity in biological assays.[6][10]
-
Procedure: First, dissolve the Cyclo(his-pro) in a minimal amount of 100% DMSO. Once fully dissolved, slowly add this stock solution dropwise to your aqueous buffer while vortexing to reach the final desired concentration.
-
Important: The final concentration of the organic solvent should be kept to a minimum, typically below 1%, as higher concentrations can be detrimental to cells and experiments.[9]
Quantitative Solubility Data
The following table summarizes known solubility data for Cyclo(his-pro).
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| Water (H₂O) | 2.35 | 10.03 | Sonication is recommended to aid dissolution. | [4] |
| DMSO | ≥ 2.34 | ≥ 10 | Soluble up to at least 10 mM. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Cyclo(his-pro) Stock Solution in DMSO
-
Preparation: Allow the lyophilized Cyclo(his-pro) powder (MW: 234.25 g/mol ) to equilibrate to room temperature before opening the vial.[10]
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 2.34 mg of Cyclo(his-pro).
-
Dissolution: Add 1 mL of pure, sterile DMSO to the vial containing the peptide.
-
Solubilization: Vortex thoroughly. If necessary, sonicate the vial for 5-10 minutes in a water bath until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C.[4][11] For use, thaw and dilute into your final aqueous buffer, ensuring the final DMSO concentration remains non-toxic for your application (e.g., <0.5%).
Solubility Factors and Strategies
The solubility of Cyclo(his-pro) is a multifactorial problem. The diagram below illustrates the key factors and the corresponding strategies to address them.
Caption: Factors affecting Cyclo(his-pro) solubility and strategies.
References
- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. Cyclo(his-pro) | C11H14N4O2 | CID 449094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo(his-pro) | Endogenous Metabolite | NF-κB | TargetMol [targetmol.com]
- 5. Cyclo(his-pro) peptide [novoprolabs.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. lifetein.com [lifetein.com]
- 8. Kinetics and mechanism of the facile cyclization of histidyl-prolineamide to cyclo (His-Pro) in aqueous solution and the competitive influence of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Dosage for In-vivo Cyclo(his-pro) Studies
Welcome to the technical support center for in-vivo studies using Cyclo(his-pro) (CHP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments effectively.
Frequently Asked Questions (FAQs)
1. What is a typical starting dosage range for Cyclo(his-pro) in rodent models?
The optimal dosage of Cyclo(his-pro) can vary significantly depending on the animal model, the route of administration, and the specific biological question being investigated. Based on published studies, a general starting point for oral administration in mice is in the range of 20-35 mg/kg. For intraperitoneal injections in mice, a dosage of around 2.5 mg/kg has been used. In rats, intravenous administration has been tested at doses as low as 0.005 mg/kg to 0.05 mg/kg. It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
2. What is the best route of administration for Cyclo(his-pro)?
Cyclo(his-pro) is orally bioavailable and can cross the blood-brain barrier, making oral gavage a convenient and effective route for many studies.[1][2] Intraperitoneal (IP) and intravenous (IV) injections are also viable options and may be preferred for achieving rapid and precise systemic exposure. Topical administration has been shown to be effective for localized inflammation models.[3] The choice of administration route should be guided by the experimental goals, the target tissue, and the required pharmacokinetic profile.
3. What is a suitable vehicle for dissolving Cyclo(his-pro) for in-vivo administration?
Cyclo(his-pro) is soluble in water.[4][5] For most in-vivo applications, sterile saline (0.9% NaCl) is a suitable vehicle for oral, intraperitoneal, and intravenous administration. It is crucial to ensure complete dissolution of the compound and to prepare fresh solutions for each experiment to avoid degradation.
4. How stable is Cyclo(his-pro) in solution?
While Cyclo(his-pro) is generally considered stable, it is good laboratory practice to prepare solutions fresh on the day of the experiment. If stock solutions are prepared, they should be stored at -20°C or -80°C. For working solutions, it is recommended to use them promptly after preparation. One supplier suggests that in solvent, Cyclo(his-pro) can be stored at -80°C for up to a year.[5]
5. Can Cyclo(his-pro) be administered with other compounds?
Yes, studies have investigated the co-administration of Cyclo(his-pro) with other agents, such as zinc, where synergistic effects on glycemic control were observed.[6] When co-administering with other compounds, it is important to assess their compatibility and potential interactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Cyclo(his-pro) in vehicle solution | - Exceeding solubility limit- Low temperature of the vehicle | - Ensure the concentration does not exceed the solubility limit in your chosen vehicle.- Gently warm the vehicle to room temperature before dissolving the compound.- Use sonication to aid dissolution.[5] |
| Inconsistent or unexpected experimental results | - Improper dosage or administration- Degradation of the compound- Variability in animal model | - Verify dosage calculations and administration technique.- Prepare fresh solutions of Cyclo(his-pro) for each experiment.- Ensure consistency in animal strain, age, and housing conditions. |
| Animals exhibit signs of distress post-administration (e.g., lethargy, agitation) | - High dosage- Rapid injection rate- Vehicle-related issues | - Perform a dose-escalation study to determine the maximum tolerated dose.- Administer injections slowly and carefully.- Include a vehicle-only control group to rule out effects from the vehicle itself. |
| No observable effect at the tested dosage | - Insufficient dosage- Poor bioavailability via the chosen route- Inappropriate timing of administration relative to the experimental endpoint | - Conduct a dose-response study with higher concentrations.- Consider an alternative administration route with potentially better bioavailability (e.g., IP instead of oral).- Adjust the timing of Cyclo(his-pro) administration based on its known pharmacokinetic profile. |
Quantitative Data Summary
Table 1: In-vivo Dosages of Cyclo(his-pro) in Mouse Models
| Mouse Model | Route of Administration | Dosage | Vehicle | Observed Effect | Reference |
| Duchenne Muscular Dystrophy (mdx) | Oral Gavage | 20 mg/kg (3 times a week) | Water | Restored muscle contractility and force production | |
| Age-related Sarcopenia | Oral Gavage | 35 mg/kg | Not Specified | Attenuated muscle atrophy and functional deterioration | |
| Ethanol-induced Narcosis | Oral | Not Specified | Not Specified | Reversed ethanol-induced narcosis | [1] |
| LPS-induced Inflammation | Intraperitoneal | 2.5 mg/kg | Saline | Counteracted LPS-induced reactive gliosis | [7] |
| TPA-induced Ear Edema | Topical | 1.8 mg/ear | Not Specified | Reduced ear edema | [3] |
Table 2: In-vivo Dosages of Cyclo(his-pro) in Rat Models
| Rat Model | Route of Administration | Dosage | Vehicle | Observed Effect | Reference |
| Water-deprived | Intraventricular | 3 X 10-10 - 3 X 10-8 mole | Not Specified | Reduced water intake | [8] |
| Food Intake Study | Intraperitoneal | 12.5 and 30 µmole/kg | Not Specified | No effect on food intake | [9] |
| Oral Glucose Tolerance Test | Intravenous (carotid line) | 0.005, 0.0275, 0.05 mg/kg | Saline | Increased insulin response to oral glucose | [7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol provides a general guideline for the oral administration of Cyclo(his-pro) to mice.
Materials:
-
Cyclo(his-pro)
-
Sterile saline (0.9% NaCl) or sterile water
-
Appropriately sized feeding tube (e.g., 20-gauge, 1.5-inch flexible plastic tube)
-
1 mL syringe
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the mouse to determine the correct volume for administration.
-
Prepare a fresh solution of Cyclo(his-pro) in sterile saline or water at the desired concentration. Ensure the compound is fully dissolved.
-
Draw the calculated volume of the solution into the syringe fitted with the feeding tube.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body of the mouse should be supported.
-
-
Gavage Procedure:
-
Introduce the feeding tube into the mouth, slightly to one side of the midline to avoid the incisors.
-
Gently advance the tube along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is met, withdraw the tube and reposition.
-
Once the tube is in the stomach (the tip should be roughly at the level of the last rib), slowly administer the solution.
-
Administer the entire volume before gently withdrawing the feeding tube.
-
-
Post-Procedure Monitoring:
-
Observe the mouse for any signs of distress, such as labored breathing or reflux.
-
Return the mouse to its cage and monitor its recovery.
-
Protocol 2: Intraperitoneal (IP) Injection in Rats
This protocol outlines the procedure for administering Cyclo(his-pro) via intraperitoneal injection in rats.
Materials:
-
Cyclo(his-pro)
-
Sterile saline (0.9% NaCl)
-
Sterile syringe (e.g., 1 mL or 3 mL)
-
Sterile needle (e.g., 23-25 gauge)
-
70% ethanol swabs
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the rat to calculate the required dose and volume.
-
Prepare a fresh solution of Cyclo(his-pro) in sterile saline.
-
Draw the solution into the sterile syringe.
-
-
Animal Restraint:
-
Securely restrain the rat. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently but firmly holding the head.
-
-
Injection Procedure:
-
Position the rat so its head is tilted slightly downwards. This allows the abdominal organs to shift forward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Clean the injection site with a 70% ethanol swab.
-
Insert the needle at a 15-30 degree angle into the abdominal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate improper placement.
-
If aspiration is clear, inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a moment.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: Cyclo(his-pro) signaling pathway.
Caption: In-vivo neuroprotection study workflow.
References
- 1. Orally administered cyclo(His-Pro) reduces ethanol-induced narcosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioactively iodinated cyclo(His-Pro) crosses the blood-brain barrier and reverses ethanol-induced narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. Cyclo(his-pro) | Endogenous Metabolite | NF-κB | TargetMol [targetmol.com]
- 6. Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Intraventricular administration of cyclo(His-Pro), a metabolite of thyrotropin-releasing hormone (TRH), decreases water intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Re-evaluation of histidyl-proline diketopiperazine [cyclo(His-Pro)] effects on food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Cyclo(his-pro) effects in cell culture.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(his-pro) (CHP) in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Cyclo(his-pro).
Question: I am not observing the expected biological effects of Cyclo(his-pro) (e.g., anti-inflammatory or antioxidant effects). What could be the reason?
Answer:
Several factors could contribute to a lack of observable effects. Consider the following troubleshooting steps:
-
Peptide Integrity and Storage: Ensure your Cyclo(his-pro) has been stored correctly. Lyophilized powder should be kept at -20°C or -80°C. Once in solution, it should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles, which can degrade the peptide. If in doubt, use a fresh vial.
-
Cellular Factors:
-
Cell Health: Confirm that your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Unhealthy cells may not respond appropriately to stimuli.
-
Receptor Expression: The biological activity of many compounds depends on the presence of specific receptors. Verify that your cell line expresses the necessary signaling components to respond to Cyclo(his-pro)'s mechanism of action, which primarily involves the Nrf2 and NF-κB pathways.[2][3]
-
-
Experimental Conditions:
-
Concentration: The effective concentration of Cyclo(his-pro) can vary between cell lines. While 50 µM has been shown to be effective in PC12 and BV2 cells, a dose-response experiment is recommended to determine the optimal concentration for your specific cell line.[1]
-
Incubation Time: The time required to observe an effect can also vary. Typical incubation times range from 24 to 48 hours.[1] A time-course experiment may be necessary to identify the optimal treatment duration.
-
Question: I am observing unexpected cytotoxicity or a decrease in cell viability after treating with Cyclo(his-pro). What should I do?
Answer:
While Cyclo(his-pro) is generally considered cytoprotective, unexpected toxicity can occur. Here’s how to troubleshoot this issue:
-
Concentration: High concentrations of any compound can be toxic to cells. Perform a dose-response experiment (e.g., using an MTT assay) to determine the cytotoxic threshold of Cyclo(his-pro) for your specific cell line. Some studies have shown that other cyclic dipeptides can exhibit cytotoxic effects at high concentrations.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve Cyclo(his-pro), ensure the final concentration of the solvent in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.1%).
-
Peptide Purity and Contaminants:
-
TFA Salts: Cyclo(his-pro) is often supplied as a trifluoroacetic acid (TFA) salt, which can be a byproduct of the purification process. While generally not an issue for most in vitro assays, high concentrations of TFA can be cytotoxic.[4] If you suspect this is an issue, consider using a preparation of Cyclo(his-pro) where the TFA has been removed.[4]
-
Endotoxins: Contamination with endotoxins (lipopolysaccharides) can induce inflammatory responses and cytotoxicity. Ensure your peptide preparation is low in endotoxins, especially when working with immune cells.
-
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to treatment. It is crucial to establish a baseline toxicity profile for your specific cells.
Question: I am having trouble dissolving the Cyclo(his-pro) powder.
Answer:
Solubility issues can lead to inconsistent results. Follow these steps to ensure proper dissolution:
-
Recommended Solvents: Cyclo(his-pro) is generally soluble in water and DMSO.[1]
-
Sonication: If the powder does not readily dissolve, brief sonication in a water bath can aid in solubilization.[1]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent (e.g., 10 mM in DMSO).[1] This stock can then be diluted to the final working concentration in your cell culture medium. This approach minimizes the amount of solvent introduced to your cells.
-
pH Considerations: The stability of Cyclo(his-pro) can be pH-dependent. It is most stable at a physiological pH.[5]
Question: My results with Cyclo(his-pro) are inconsistent between experiments.
Answer:
Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, treatment concentrations, incubation times, and reagent preparation, are consistent across all experiments.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles of your main stock, prepare single-use aliquots of your Cyclo(his-pro) solution.
-
Control for Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with extensive passaging.
-
Monitor Cell Health: Regularly assess the health and morphology of your cells to ensure they are in an optimal state for experimentation.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of Cyclo(his-pro)?
Cyclo(his-pro) primarily exerts its effects by modulating the Nrf2 and NF-κB signaling pathways. It activates the Nrf2 pathway, leading to the upregulation of antioxidant and cytoprotective genes.[2][6] Concurrently, it can inhibit the pro-inflammatory NF-κB signaling pathway.[2][3]
What is a typical working concentration for Cyclo(his-pro) in cell culture?
A commonly used concentration is 50 µM.[1] However, the optimal concentration can vary depending on the cell line and the specific biological endpoint being measured. It is always recommended to perform a dose-response curve to determine the ideal concentration for your experimental setup.
How should I store Cyclo(his-pro)?
Lyophilized Cyclo(his-pro) should be stored at -20°C or -80°C. Stock solutions should be aliquoted and stored at -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1]
Is Cyclo(his-pro) stable in cell culture medium?
Cyclo(his-pro) is generally stable at physiological pH.[5] However, the presence of enzymes in serum-containing medium could potentially lead to degradation over long incubation periods. For sensitive experiments, consider the stability of the peptide under your specific culture conditions.
Data Presentation
Table 1: Recommended Concentration and Incubation Times for Cyclo(his-pro) in Various Cell Lines
| Cell Line | Application | Recommended Concentration | Incubation Time | Reference |
| PC12 (Rat Pheochromocytoma) | Neuroprotection, Nrf2 activation | 50 µM | 24 - 48 hours | [1] |
| BV2 (Murine Microglia) | Anti-inflammatory effects | 50 µM | 24 hours | [2] |
| RINm5F (Rat Insulinoma) | Protection against cytotoxicity | Not specified | Not specified |
Table 2: IC50 Values for Cyclo(his-pro) and Related Peptides
| Peptide | Target | IC50 | Cell Line/System | Reference |
| Cyclo(his-pro) | GAPC1 Activity | ~200 µM | In vitro enzymatic assay | |
| Cyclo(Phe-Pro) | Growth Inhibition | > 50% inhibition at 10 mM | HT-29, HeLa, MCF-7 |
Experimental Protocols
Protocol 1: Assessment of Nrf2 Nuclear Translocation by Western Blot
This protocol details the steps to assess the activation of the Nrf2 pathway by measuring the translocation of Nrf2 from the cytoplasm to the nucleus.
-
Cell Seeding: Seed your cells of interest (e.g., PC12) in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting.
-
Cell Treatment: Treat the cells with the desired concentration of Cyclo(his-pro) (e.g., 50 µM) for the determined optimal incubation time (e.g., 24 hours). Include an untreated control group.
-
Cell Lysis and Fractionation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial nuclear/cytoplasmic extraction kit, following the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from each nuclear and cytoplasmic fraction onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To ensure proper fractionation, probe the membranes for loading controls: a cytoplasmic marker (e.g., GAPDH or α-tubulin) and a nuclear marker (e.g., Lamin B1 or Histone H3).
-
Quantify the band intensities for Nrf2 in the nuclear and cytoplasmic fractions. An increase in the nuclear Nrf2 signal in the Cyclo(his-pro) treated group compared to the control indicates Nrf2 translocation.
-
Protocol 2: NF-κB Reporter Assay
This protocol uses a luciferase reporter gene under the control of an NF-κB response element to measure the effect of Cyclo(his-pro) on NF-κB activation.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
If using a transient transfection system, co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. If using a stable cell line, this step is not necessary.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of Cyclo(his-pro) for a specified time (e.g., 1-2 hours).
-
Induce NF-κB activation by adding a known stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL).
-
Include appropriate controls: untreated cells, cells treated with the stimulus only, and cells treated with Cyclo(his-pro) only.
-
-
Incubation: Incubate the plate for an appropriate time to allow for luciferase expression (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.
-
Luciferase Assay:
-
Add the luciferase assay substrate to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
If using a dual-luciferase system, add the stop-and-glow reagent and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in the Cyclo(his-pro) treated groups to the stimulus-only group. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is used to determine the effect of Cyclo(his-pro) on cell viability and to establish a dose-response curve.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Cell Treatment: Treat the cells with a range of concentrations of Cyclo(his-pro) (e.g., 0.1, 1, 10, 50, 100 µM). Include an untreated control.
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability).
-
Plot the percentage of viability against the concentration of Cyclo(his-pro) to generate a dose-response curve.
-
Visualizations
Caption: Cyclo(his-pro) Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclo(his-pro) peptide [novoprolabs.com]
- 5. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides | MDPI [mdpi.com]
- 6. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclo(his-pro) Blood-Brain Barrier Transport
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the transport of Cyclo(his-pro) (CHP) across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cyclo(his-pro) (CHP) transport across the blood-brain barrier (BBB)?
A1: Studies using radioactively labeled CHP have shown that it crosses the BBB in both directions (blood-to-brain and brain-to-blood) through a nonsaturable mechanism[1]. This suggests that the transport is not mediated by a classical saturable carrier system. The rate of entry into the central nervous system (CNS) is considered low[1].
Q2: Is there a role for specific transporters in CHP BBB transport?
A2: While the primary evidence points towards a nonsaturable mechanism, some research suggests the involvement of organic cation transporters (OCTs)[2][3]. Specifically, OCT2 and OCT3 are known to transport CHP[2]. This discrepancy may indicate context-dependent transport mechanisms or that OCTs play a secondary role in CHP disposition within the brain parenchyma after crossing the BBB. Further research is needed to fully elucidate the precise role of these transporters at the BBB for CHP.
Q3: What are the key physicochemical properties of CHP that influence its BBB transport?
A3: CHP has a relatively low molecular weight and high lipid solubility, which are generally favorable for BBB penetration[1]. However, despite these properties, its rate of entry is low. This is compensated by its high stability and long half-life in the blood, allowing for gradual accumulation in the CNS[1].
Q4: What factors have been shown to NOT affect CHP transport across the BBB?
A4: Studies have shown that the rate of radioactively labeled CHP entry into the CNS is resistant to conditions such as aging, diabetes, and pretreatment with aluminum[1]. Furthermore, its entry is not significantly hindered by binding to serum proteins[1].
Q5: After crossing the BBB, what are the known intracellular signaling pathways affected by CHP?
A5: Once in the brain, CHP is known to affect inflammatory and stress responses by modulating the Nrf2-NF-κB signaling axis[3]. It can inhibit the nuclear accumulation of NF-κB, a key regulator of inflammation.
Troubleshooting Guides for CHP BBB Transport Experiments
Issue 1: Low or undetectable levels of CHP in the brain compartment of an in vitro BBB model or in vivo studies.
| Potential Cause | Troubleshooting Step |
| Low intrinsic permeability of CHP. | Increase the incubation time to allow for sufficient accumulation, given CHP's slow transport rate.[1] |
| Inadequate sensitivity of the analytical method. | Ensure your analytical method (e.g., LC-MS/MS) is optimized for the detection and quantification of low concentrations of CHP in complex biological matrices like brain homogenate or cell culture media. |
| Poor integrity of the in vitro BBB model. | Verify the integrity of your in vitro BBB model by measuring transendothelial electrical resistance (TEER) and the permeability of a known paracellular marker (e.g., sucrose or mannitol). |
| High activity of efflux transporters. | While CHP is not a known substrate for major efflux pumps like P-glycoprotein, consider co-administration with broad-spectrum efflux pump inhibitors to rule out their involvement. |
| Rapid degradation of CHP. | Although CHP is highly stable, confirm its stability in your experimental system by incubating it in the relevant biological matrix (e.g., cell culture medium with cells, plasma) and measuring its concentration over time.[1] |
Issue 2: High variability in CHP transport rates between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell culture conditions for in vitro models. | Standardize all cell culture parameters, including cell seeding density, passage number, media composition, and duration of culture. Ensure consistent co-culture conditions if using astrocytes or pericytes. |
| Variability in animal physiology for in vivo studies. | Control for factors such as age, sex, and health status of the animals. Ensure consistent surgical procedures and perfusion rates in in situ brain perfusion studies. |
| Inconsistent timing of sample collection. | Adhere to a strict timeline for sample collection in all experimental groups. |
| Issues with CHP solution preparation. | Prepare fresh solutions of CHP for each experiment and verify the concentration. Ensure complete dissolution. |
Quantitative Data on Cyclo(his-pro) BBB Transport
The available literature emphasizes the qualitative aspects of CHP transport, with a consensus on its slow rate of entry. Specific quantitative permeability coefficients from in vitro models or influx kinetics from in situ brain perfusion studies dedicated to CHP are not extensively reported in the reviewed literature. The primary finding is that its transport is nonsaturable.
| Parameter | Finding | Reference |
| Transport Mechanism | Nonsaturable | [1] |
| Rate of Entry | Low compared to other peptides | [1] |
| Influencing Factors | Resistant to aging, diabetes, aluminum pretreatment | [1] |
| Serum Protein Binding | Does not retard brain entry | [1] |
Experimental Protocols
1. In Vitro Blood-Brain Barrier Permeability Assay
This protocol provides a general framework for assessing the permeability of CHP across an in vitro BBB model, which should be adapted and optimized for specific cell lines and experimental setups.
-
Model System: A common model utilizes primary brain endothelial cells or a co-culture with astrocytes and pericytes grown on a porous membrane insert (e.g., Transwell®).
-
Protocol:
-
Culture the brain endothelial cells on the apical side of the insert until a confluent monolayer is formed, and high TEER is achieved.
-
Replace the medium in the apical (donor) chamber with a fresh medium containing a known concentration of CHP.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Simultaneously, take a sample from the apical chamber to determine the initial concentration.
-
Quantify the concentration of CHP in all samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the flux of CHP across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
2. In Situ Brain Perfusion
This technique allows for the measurement of brain uptake of CHP in a setting that maintains the physiological integrity of the BBB.
-
Animal Model: Typically performed in rats or mice.
-
Protocol:
-
Anesthetize the animal and expose the common carotid artery.
-
Insert a catheter into the artery for the perfusion of a physiological buffer.
-
Ligate the necessary blood vessels to isolate the cerebral circulation.
-
Perfuse the brain with a buffer containing a known concentration of radiolabeled or unlabeled CHP for a short duration (e.g., 15-60 seconds).
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Homogenize the brain tissue and analyze the concentration of CHP.
-
Calculate the brain uptake clearance (K_in) or the volume of distribution (V_d) to quantify the rate of transport.
-
Visualizations
Caption: General experimental workflows for studying CHP BBB transport.
References
- 1. Radioactively iodinated cyclo(His-Pro) crosses the blood-brain barrier and reverses ethanol-induced narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Cation Transporters in Human Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclo(his-pro) Experimental Considerations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(his-pro) (CHP). The information provided addresses potential off-target effects and other experimental variables to ensure accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Cyclo(his-pro) are inconsistent. What are the potential sources of variability?
A1: Inconsistencies in experiments involving Cyclo(his-pro) can arise from several factors:
-
Purity and Source: Cyclo(his-pro) sourced from microbial origins may have cytotoxic or genotoxic effects, which could impact cellular health and data reproducibility.[1] Always ensure the use of high-purity, synthetic Cyclo(his-pro) and verify its identity.
-
pH-dependent stability: While stable at physiological pH, Cyclo(his-pro) can hydrolyze into its linear dipeptide forms, His-Pro and Pro-His, in acidic environments.[2] These linear forms may possess their own biological activities, confounding results. Ensure strict pH control in your experimental buffers.
-
Cellular Context: The effects of Cyclo(his-pro) can be highly dependent on the cell type and its metabolic state. For example, its antioxidant effects via Nrf2 activation may be more pronounced in cells under oxidative stress.[3][4]
Q2: I am observing unexpected changes in cellular metabolism in my experiment. Could Cyclo(his-pro) be responsible?
A2: Yes, Cyclo(his-pro) has been shown to directly interact with and inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH or GAPC1).[5][6] This inhibition can lead to a rerouting of carbon from glycolysis to the pentose phosphate pathway, resulting in an increased NADPH/NADP+ ratio.[5][6] This metabolic shift can have widespread effects on cellular redox state and other metabolic pathways.
Q3: Is it possible that Cyclo(his-pro) is interacting with receptors other than its intended target in my system?
A3: While Cyclo(his-pro) is a metabolite of thyrotropin-releasing hormone (TRH), it exhibits very low cross-reactivity with TRH receptors.[7] However, specific binding sites for Cyclo(his-pro) have been identified in rat liver membranes.[7][8] The protein and phospholipid nature of these binding sites suggests they are distinct receptors.[7] Therefore, it is plausible that Cyclo(his-pro) could have off-target effects through these or other yet-unidentified receptors in your experimental model.
Q4: I am studying inflammatory pathways. What are the known effects of Cyclo(his-pro) on inflammation?
A4: Cyclo(his-pro) has well-documented anti-inflammatory properties. It can suppress the pro-inflammatory NF-κB signaling pathway.[3][9] This suppression is mediated through the activation of the Nrf2 signaling pathway and the subsequent induction of heme oxygenase-1 (HO-1).[3] Therefore, if you are observing anti-inflammatory effects, it is important to investigate the involvement of the Nrf2/HO-1/NF-κB axis.
Troubleshooting Guides
Issue: Unexpected Antioxidant or Anti-inflammatory Effects
Possible Cause: Cyclo(his-pro) is a known modulator of the Nrf2 and NF-κB signaling pathways.[1][3][10]
Troubleshooting Steps:
-
Validate Pathway Activation:
-
Assess the nuclear translocation of Nrf2 and NF-κB using immunofluorescence or western blotting of nuclear and cytoplasmic fractions.
-
Measure the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1), and NF-κB target genes, such as TNF-α and IL-1β, using qPCR or western blotting.
-
-
Use Pathway Inhibitors:
-
To confirm the role of Nrf2, pre-treat cells with an Nrf2 inhibitor (e.g., brusatol) before Cyclo(his-pro) treatment.
-
To confirm the role of HO-1, use an HO-1 inhibitor (e.g., zinc protoporphyrin IX).[3]
-
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve Cyclo(his-pro) does not have any intrinsic antioxidant or anti-inflammatory properties.
Issue: Altered Glycolytic Flux or Cellular Redox State
Possible Cause: Direct inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by Cyclo(his-pro).[5][6]
Troubleshooting Steps:
-
Measure GAPDH Activity: Perform an enzymatic assay to directly measure GAPDH activity in cell lysates treated with Cyclo(his-pro).
-
Assess Metabolic Shift:
-
Control with a Non-inhibitory Analog: If available, use a structurally similar analog of Cyclo(his-pro) that does not inhibit GAPDH as a negative control.
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kd) | 7 x 10⁻⁸ M | Rat liver membrane | [7] |
| 59 nM | Rat liver plasma membranes | [8] | |
| Binding Capacity (Bmax) | 3.9 pmol/mg protein | Rat liver plasma membranes | [8] |
| IC₅₀ (GAPC1/GAPDH Inhibition) | ~200 µM | Arabidopsis GAPC1 | [5][6] |
| ~40 µM (Binding Affinity) | Arabidopsis GAPC1 | [5] |
Experimental Protocols
Protocol 1: Assessment of NF-κB Nuclear Translocation by Western Blot
-
Cell Treatment: Plate cells at an appropriate density and treat with Cyclo(his-pro) at the desired concentration and time course. Include a positive control (e.g., TNF-α or LPS) and a vehicle control.
-
Cell Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex vigorously for 10 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear extract.
-
-
Western Blotting:
-
Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use GAPDH or β-actin as a loading control for the cytoplasmic fraction and Lamin B1 or Histone H3 for the nuclear fraction.
-
Protocol 2: GAPDH Enzymatic Activity Assay
-
Lysate Preparation:
-
Treat cells with Cyclo(his-pro) as required.
-
Wash cells with ice-cold PBS and lyse in a suitable buffer (e.g., 100 mM Triethanolamine, pH 7.6, 150 mM KCl, 1 mM DTT, 1 mM EDTA, and protease inhibitors).
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing 100 mM Triethanolamine buffer (pH 7.6), 10 mM sodium arsenate, 1 mM NAD+, and 2 mM D-glyceraldehyde 3-phosphate.
-
Add a standardized amount of cell lysate (e.g., 10-20 µg of protein) to the reaction mixture.
-
Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Normalize the activity to the protein concentration of the lysate.
-
Compare the GAPDH activity in Cyclo(his-pro)-treated samples to that of vehicle-treated controls.
-
Visualizations
Caption: Cyclo(his-pro) modulates inflammation via the Nrf2/HO-1/NF-kB axis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties of histidyl-proline diketopiperazine [cyclo(His-Pro)] binding sites in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclo (His-Pro), a metabolite of thyrotropin-releasing hormone: specific binding to rat liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Cyclo(his-pro)
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Cyclo(his-pro) (CHP). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(his-pro) and why is its oral bioavailability a research focus?
A1: Cyclo(his-pro), also known as Cyclo(histidyl-proline) or CHP, is a cyclic dipeptide derived from the metabolism of thyrotropin-releasing hormone (TRH).[1][2] It is a biologically active molecule with neuroprotective, anti-inflammatory, and antioxidant properties.[1] CHP is orally active and can cross the blood-brain barrier, making it a promising therapeutic agent for various conditions.[1][3] Enhancing its oral bioavailability is a key research focus to improve its therapeutic efficacy and ensure consistent patient outcomes.
Q2: What are the main challenges affecting the oral bioavailability of Cyclo(his-pro)?
A2: Like many peptide-based therapeutics, the oral bioavailability of CHP is primarily limited by two factors:
-
Enzymatic Degradation: While its cyclic structure offers more resistance to degradation than linear peptides, CHP can still be metabolized in the gastrointestinal (GI) tract.[1]
-
Low Permeability: As a small, hydrophilic molecule, CHP may exhibit poor permeability across the intestinal epithelium, which is a significant barrier to entering the bloodstream.
Q3: What are the general strategies to enhance the oral bioavailability of cyclic peptides like Cyclo(his-pro)?
A3: Several strategies can be employed to improve the oral absorption of cyclic peptides:
-
Formulation Strategies:
-
Use of Permeation Enhancers: Co-administration of CHP with permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption.[7][8][9]
-
Chemical Modification: While less common for a naturally occurring peptide, strategies like N-methylation have been shown to improve the oral bioavailability of other cyclic peptides.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments to enhance the oral bioavailability of Cyclo(his-pro).
| Problem | Possible Causes | Troubleshooting Steps |
| Low Oral Bioavailability in Animal Studies | 1. Rapid GI Degradation: The formulation is not adequately protecting CHP from enzymatic breakdown. 2. Poor Intestinal Permeation: The formulation is not effectively facilitating the transport of CHP across the intestinal wall. 3. Ineffective Formulation: The chosen nanoparticle or liposome formulation is not releasing CHP at the site of absorption or is not being taken up by intestinal cells. | 1. Assess GI Stability: Perform an in vitro GI stability assay to determine the degradation rate of your CHP formulation in simulated gastric and intestinal fluids. If degradation is high, consider more protective formulations like enteric-coated nanoparticles. 2. Evaluate Permeability: Conduct a Caco-2 permeability assay to assess the transport of your CHP formulation across an intestinal cell monolayer. If permeability is low, consider incorporating a permeation enhancer into your formulation. 3. Characterize Formulation: Ensure your nanoparticles or liposomes are of the optimal size (typically under 200nm for oral delivery) and have a surface charge that promotes absorption.[5] Evaluate the in vitro release profile of CHP from your formulation. |
| High Variability in Pharmacokinetic Data | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the oral dose. 2. Animal-to-Animal Variation: Natural physiological differences between animals. 3. Formulation Instability: The formulation is not stable, leading to inconsistent CHP release. | 1. Refine Dosing Technique: Ensure accurate and consistent oral gavage technique. 2. Increase Sample Size: Use a larger group of animals to minimize the impact of individual variations. 3. Assess Formulation Stability: Check the stability of your formulation under storage and experimental conditions. |
| Low Recovery in Caco-2 Permeability Assay | 1. Non-specific Binding: CHP may be adsorbing to the plastic surfaces of the assay plates.[10][11] 2. Cellular Metabolism: Caco-2 cells may be metabolizing CHP. 3. Compound Instability: CHP may be unstable in the assay buffer. | 1. Use Low-Binding Plates: Utilize low-protein-binding plates and pipette tips. 2. Pre-treat Plates: Pre-treating collection plates with an organic solvent can help improve recovery.[10] 3. Incorporate BSA: Adding bovine serum albumin (BSA) to the basolateral side can mimic sink conditions and improve recovery of lipophilic compounds, and may also help with some hydrophilic peptides by reducing non-specific binding.[12][13] 4. Inhibit Metabolism: If cellular metabolism is suspected, consider co-incubating with broad-spectrum enzyme inhibitors. 5. Check Buffer Stability: Assess the stability of CHP in the assay buffer over the time course of the experiment. |
Data Presentation: Pharmacokinetics of Diketopiperazine Derivatives
While specific comparative pharmacokinetic data for different Cyclo(his-pro) formulations is limited in publicly available literature, the following table presents data for other orally bioavailable diketopiperazine derivatives from a study in rats. This can serve as a reference for expected pharmacokinetic profiles.
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Diketopiperazine Derivative 4 | 1 | 148 | 0.5 | 240 | 18 | [14] |
| Diketopiperazine Derivative 25 | 1 | 242 | 1.0 | 834 | 46 | [14] |
Note: This data is for illustrative purposes and represents pharmacokinetic parameters of other diketopiperazine compounds, not Cyclo(his-pro) itself.
Experimental Protocols
In Vitro Gastrointestinal Stability Assay
Objective: To assess the stability of a Cyclo(his-pro) formulation in simulated gastric and intestinal fluids.
Methodology:
-
Prepare Simulated Gastric Fluid (SGF): Dissolve 2.0 g of sodium chloride and 3.2 g of purified pepsin in 7.0 mL of hydrochloric acid and sufficient water to make 1 L. The final pH should be approximately 1.2.
-
Prepare Simulated Intestinal Fluid (SIF): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N sodium hydroxide and 500 mL of water. Add 10 g of pancreatin, mix, and adjust the pH to 6.8 with 0.2 N sodium hydroxide or 0.2 N hydrochloric acid. Add water to make 1 L.
-
Incubation:
-
Add the Cyclo(his-pro) formulation to both SGF and SIF at a predetermined concentration.
-
Incubate the solutions at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Analysis:
-
Immediately stop the enzymatic reaction in the collected aliquots (e.g., by adding a strong acid or organic solvent).
-
Quantify the remaining concentration of intact Cyclo(his-pro) using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the concentration of Cyclo(his-pro) versus time to determine the degradation rate.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a Cyclo(his-pro) formulation.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above 250 Ω·cm².[15]
-
Optionally, perform a Lucifer yellow rejection assay to confirm monolayer integrity.
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add the Cyclo(his-pro) formulation to the apical (A) side and fresh transport buffer to the basolateral (B) side to assess A-to-B permeability (absorptive direction).
-
For B-to-A permeability (efflux direction), add the formulation to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points.
-
-
Sample Analysis: Quantify the concentration of Cyclo(his-pro) in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
LC-MS/MS Quantification of Cyclo(his-pro) in Rat Plasma
Objective: To accurately quantify the concentration of Cyclo(his-pro) in rat plasma samples for pharmacokinetic studies.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of CHP).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate CHP from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cyclo(his-pro): Monitor a specific precursor-to-product ion transition (e.g., m/z 235.1 → 110.1).
-
Internal Standard: Monitor the corresponding transition for the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of Cyclo(his-pro) spiked into blank plasma.
-
Determine the concentration of Cyclo(his-pro) in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
Caption: Experimental workflow for enhancing Cyclo(his-pro) oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability of Cyclo(his-pro).
Caption: Barriers to oral absorption of Cyclo(his-pro).
References
- 1. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally administered cyclo(His-Pro) reduces ethanol-induced narcosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of Liposomes for Enhancement of Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 3. Synthesis, pharmacokinetics, and in vivo potency. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Racemization in Cyclo(his-pro) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of Cyclo(his-pro).
Troubleshooting Guide
This guide addresses specific issues that can lead to racemization during Cyclo(his-pro) synthesis.
Problem 1: High levels of D-His-L-Pro diastereomer detected after synthesis.
This is a common issue indicating that racemization of the histidine residue has occurred at some stage of the synthesis.
-
Possible Cause: Inappropriate cyclization method.
-
Solution: The choice of cyclization method significantly impacts the stereochemical purity of the final product. A high-pressure/temperature-assisted cyclization in water has been shown to be superior to traditional methods like methanol-reflux.
Quantitative Data: Comparison of Cyclization Methods for Cyclo(his-pro)
| Cyclization Method | Solvent | Reaction Time (h) | Yield (%) | Racemization (%) |
| Methanol-Reflux | Methanol | 20 | 78.64 | 30.86[1] |
| High Pressure/Temperature | Water | 3.5 | 91.35 | Not Detected[1] |
-
Recommendation: Employ a high-pressure/temperature-assisted cyclization method. If this is not feasible, other factors in the traditional synthesis must be strictly controlled.
-
Possible Cause: Suboptimal coupling reagent for the formation of the linear His-Pro precursor.
-
Solution: The selection of the coupling reagent for forming the peptide bond between histidine and proline is critical. Histidine is particularly susceptible to racemization during activation.[2] Modern uronium/aminium and phosphonium salt-based coupling reagents, especially when used with additives, are generally preferred.
Quantitative Data: Racemization of Fmoc-L-His(Trt)-OH with Various Coupling Reagents
| Coupling Reagent | Base | L-product/D-product Ratio |
| DIC/Oxyma | NMM | 54.5 |
| HATU | DIPEA | 36.9 |
| PyBOP | DIPEA | 31.9 |
| HBTU | DIPEA | 29.8 |
| EDCI/HOBt | NMM | 20.0 |
| DIC/HOBt | NMM | 14.0 |
-
Recommendation: For the synthesis of the linear His-Pro precursor, consider using DIC/Oxyma with NMM as the base to minimize racemization. HATU and PyBOP also offer good performance.
Problem 2: Inconsistent or lower than expected enantiomeric excess.
Variability in enantiomeric excess suggests that one or more reaction parameters are not well-controlled.
-
Possible Cause: Inappropriate choice or excess of base.
-
Solution: The basicity and steric hindrance of the base used during coupling play a significant role in the extent of racemization. Stronger, less sterically hindered bases can more readily abstract the alpha-proton of the activated amino acid, leading to epimerization.
-
Recommendation:
-
Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).
-
Use the minimum necessary amount of base, typically one equivalent when using amino acid salts.
-
-
Possible Cause: High reaction temperature.
-
Solution: Elevated temperatures accelerate the rate of racemization.
-
Recommendation:
-
Perform the coupling reaction at a lower temperature, such as 0 °C, and allow it to slowly warm to room temperature.
-
For particularly sensitive couplings, maintaining the reaction at 0 °C throughout may be beneficial, though this may require longer reaction times.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during peptide coupling?
A1: The primary mechanism of racemization for N-protected amino acids involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. The activated carboxylic acid of the N-protected amino acid cyclizes to form the oxazolone. The alpha-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the amino group of the other amino acid on the achiral oxazolone intermediate results in a mixture of enantiomers.
Caption: Mechanism of racemization via oxazolone formation.
Q2: How can I accurately determine the level of racemization in my Cyclo(his-pro) product?
A2: The most common and reliable method for determining the enantiomeric purity of Cyclo(his-pro) is through chiral High-Performance Liquid Chromatography (HPLC). This technique can separate the desired L-His-L-Pro diastereomer from the undesired D-His-L-Pro diastereomer, allowing for accurate quantification of each.
References
Storage conditions to maintain Cyclo(his-pro) bioactivity.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of Cyclo(his-pro) to ensure the maintenance of its bioactivity and the integrity of experimental results.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid Cyclo(his-pro)?
For long-term stability, solid Cyclo(his-pro) should be stored at -20°C.[1][2] Under these conditions, it is expected to remain stable for up to three years. It is also crucial to keep the compound away from moisture.[1]
2. How should I store Cyclo(his-pro) once it is dissolved in a solvent?
Stock solutions of Cyclo(his-pro) should be stored at -80°C.[1] Following this recommendation, the solution can be expected to be stable for up to one year. Some suppliers suggest that storage at -80°C is suitable for up to 6 months, while storage at -20°C is viable for one month.[2]
3. What solvents are recommended for dissolving Cyclo(his-pro)?
Cyclo(his-pro) is soluble in both water and dimethyl sulfoxide (DMSO).[1] Solubility in water is approximately 2.35 mg/mL (10.03 mM), and in DMSO, it is around 10 mM.[1] Sonication is recommended to aid dissolution in both solvents.[1]
4. How does the salt form (e.g., TFA salt) of Cyclo(his-pro) affect its use in experiments?
The trifluoroacetic acid (TFA) salt is a common counterion from the HPLC purification process.[3] While the biological activity of the salt form is the same as the free form, the TFA salt can affect the net weight and may enhance solubility in aqueous solutions.[1][3] For most in vitro assays, residual TFA levels are not expected to cause interference. However, for highly sensitive cellular or biochemical studies, its presence should be noted.[3]
5. Is Cyclo(his-pro) stable at physiological pH?
Yes, Cyclo(his-pro) is reported to be stable at physiological pH.[4] However, it can undergo opening of the cyclic structure in acidic environments, such as the stomach, to form the linear dipeptides His-Pro and Pro-His.[4][5]
Storage Conditions Summary
| Form | Solvent | Storage Temperature | Shelf Life |
| Solid (Pure Form) | N/A | -20°C | 3 years[1][2] |
| In Solvent | DMSO or Water | -80°C | 1 year[1] |
| In Solvent | DMSO or Water | -80°C | 6 months[2] |
| In Solvent | DMSO or Water | -20°C | 1 month[2] |
Troubleshooting Guides
Issue 1: Inconsistent or No Bioactivity Observed in Cell-Based Assays
Possible Causes & Solutions:
-
Improper Storage: Verify that both the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for solutions) and are within their shelf life.[1][2]
-
Degradation of Stock Solution: Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes to maintain stability.
-
Incorrect Solvent or Concentration: Ensure the correct solvent was used and that the final concentration in your assay is appropriate. Cyclo(his-pro) is often used at concentrations around 50 µM in cell culture.[2][6]
-
Cell Passage Number: High passage numbers can lead to altered cellular responses. Use cells with a consistent and low passage number for your experiments.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can significantly impact experimental outcomes.
Issue 2: Poor Solubility of Cyclo(his-pro)
Possible Causes & Solutions:
-
Insufficient Dissolution Time/Energy: Sonication is recommended to fully dissolve Cyclo(his-pro) in both water and DMSO.[1] If crystals are still visible, continue sonication or gently warm the solution.
-
Incorrect Solvent: While soluble in water and DMSO, ensure the chosen solvent is compatible with your experimental system.
-
Precipitation in Media: When diluting a concentrated DMSO stock solution into aqueous cell culture media, ensure rapid mixing to prevent precipitation. The final concentration of DMSO in the media should typically be kept below 0.5% to avoid solvent-induced cellular stress.
Experimental Protocols & Signaling Pathways
Cyclo(his-pro) is known to exert its bioactivity primarily through the activation of the Nrf2 signaling pathway and the subsequent inhibition of the NF-κB pathway.[7][8]
Signaling Pathway of Cyclo(his-pro) Bioactivity
Caption: Cyclo(his-pro) signaling pathway.
Experimental Workflow: Assessing Nrf2 Activation
This workflow outlines the key steps to determine if Cyclo(his-pro) activates the Nrf2 pathway in your cell model.
Caption: Workflow for Nrf2 activation assay.
Protocol: Western Blot for Nrf2 Nuclear Translocation
-
Cell Culture and Treatment: Plate your cells of interest (e.g., PC12 cells) and allow them to adhere. Treat the cells with the desired concentration of Cyclo(his-pro) (e.g., 50 µM) for a specified time (e.g., 24 hours).[9] Include an untreated control group.
-
Nuclear and Cytoplasmic Extraction: Following treatment, wash the cells with ice-cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a suitable protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Also, probe for a nuclear marker (e.g., Lamin B) and a cytoplasmic marker (e.g., α-tubulin) to confirm the purity of your fractions.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. An increase in the Nrf2 signal in the nuclear fraction of Cyclo(his-pro)-treated cells compared to the control indicates Nrf2 nuclear translocation.
Protocol: NF-κB Inhibition Assay (Immunofluorescence)
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Pre-treat the cells with Cyclo(his-pro) for a designated time.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate the cells with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
In unstimulated or Cyclo(his-pro)-treated and stimulated cells, the NF-κB p65 signal should be predominantly cytoplasmic. In cells treated with the stimulus alone, the p65 signal will translocate to the nucleus. The degree of inhibition by Cyclo(his-pro) can be quantified by measuring the nuclear-to-cytoplasmic fluorescence intensity ratio.
-
References
- 1. Cyclo(his-pro) | Endogenous Metabolite | NF-κB | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclo(his-pro) peptide [novoprolabs.com]
- 4. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xcessbio.com [xcessbio.com]
- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cyclo(his-pro) vs. Linear Histidyl-Proline: A Comparative Analysis of Bioactivity
An Examination of Stability, Neuroprotection, and Antioxidant Potential for Drug Development
Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has garnered significant attention within the scientific community for its diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Structurally, CHP is the cyclized form of the linear dipeptide histidyl-proline (His-Pro). This guide provides a comparative analysis of the bioactivity of CHP and its linear counterparts, His-Pro and Pro-His, supported by experimental data to inform researchers, scientists, and drug development professionals. The fundamental difference in their chemical structure—cyclic versus linear—profoundly impacts their stability, bioavailability, and ultimately, their therapeutic potential.
Core Comparison: Stability and Chemical Reactivity
The most striking difference between Cyclo(his-pro) and its linear forms lies in their stability, particularly in biological matrices. The cyclic structure of CHP confers remarkable resistance to enzymatic degradation. In contrast, linear dipeptides are susceptible to hydrolysis by various peptidases.
A key aspect of antioxidant activity is the ability to quench reactive carbonyl species like 4-hydroxy-2-nonenal (HNE), which are implicated in cellular damage. A comparative study investigated the HNE quenching activity and serum stability of CHP and its linear isomers, His-Pro and Pro-His. The results clearly demonstrate the superior stability of the cyclic form and highlight the potent chemical reactivity of the Pro-His linear form.
| Parameter | Cyclo(his-pro) (CHP) | His-Pro | Pro-His | L-Carnosine (Reference) |
| Serum Stability | Completely Stable | Least Stable Peptide | More stable than L-Carnosine | Poor Stability |
| HNE Quenching Activity | Modest Activity | Very Poor Activity | Marked Activity | Reference Activity |
| HNE Half-Life (hours) | 1.83 | 2.11 | 0.38 | 0.81 |
Data sourced from a study on the carbonyl quenching effects of CHP and its open-chain derivatives.[1][2]
The data reveals that while CHP itself is not a potent direct scavenger of HNE, its structural isomer Pro-His is remarkably effective, surpassing the well-known antioxidant L-Carnosine.[1] However, the instability of the linear forms, especially His-Pro, limits their systemic bioavailability. CHP's complete stability in serum ensures it can circulate and reach target tissues, where its primary mechanisms of action are initiated.[1][2]
Neuroprotective and Antioxidant Mechanisms
Cyclo(his-pro) primarily exerts its neuroprotective and antioxidant effects by modulating key intracellular signaling pathways. Extensive research has shown that CHP is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[3]
Nrf2/NF-κB Signaling Pathway
Upon entering the cell, Cyclo(his-pro) initiates a signaling cascade that leads to the translocation of Nrf2 into the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and others. This enhanced antioxidant defense system allows cells to better cope with oxidative stress.
Furthermore, the activation of the Nrf2 pathway by CHP has an inhibitory effect on the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[3] This crosstalk is crucial, as NF-κB activation is associated with the expression of inflammatory cytokines and enzymes that contribute to neuroinflammation and cellular damage.
Caption: Nrf2/NF-κB signaling pathway modulated by Cyclo(his-pro).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the bioactivity of these compounds.
Protocol 1: Assessment of Neuroprotection using MTT Assay
This protocol outlines the measurement of cell viability in a human neuroblastoma cell line (SH-SY5Y), a common model for neurodegenerative disease research.
Caption: Workflow for MTT cell viability and neuroprotection assay.
Methodology:
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Cyclo(his-pro) or its linear forms. Cells are pre-treated for a specified duration (e.g., 2-4 hours).
-
Induction of Toxicity: A neurotoxic agent (e.g., hydrogen peroxide, amyloid-β peptide) is added to the wells (except for the control group) to induce cell death.
-
Incubation: The plates are incubated for 24 hours.
-
MTT Addition: The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 2: Serum Stability Assay
This protocol is used to determine the half-life of peptides in a biological matrix.
Methodology:
-
Preparation: A stock solution of the test peptide (Cyclo(his-pro), His-Pro, or Pro-His) is prepared.
-
Incubation: The peptide is incubated in fresh human serum (e.g., 80% v/v) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: The reaction is stopped, and proteins are precipitated by adding an equal volume of a suitable agent (e.g., 10% trichloroacetic acid).
-
Centrifugation: Samples are centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining peptide, is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: The peak area of the peptide at each time point is used to calculate the percentage of the peptide remaining over time, from which the stability and half-life can be determined.
Conclusion
The comparison between Cyclo(his-pro) and its linear form, His-Pro, reveals a clear structure-activity relationship that is critical for drug development.
-
Superior Stability: The cyclic structure of CHP provides exceptional stability against enzymatic degradation in serum, a crucial attribute for any systemically administered therapeutic agent. Linear dipeptides like His-Pro are, by contrast, highly unstable.
-
Mechanism of Action: CHP's primary bioactivity stems from its ability to modulate intracellular signaling pathways, notably by activating the Nrf2 antioxidant response and inhibiting NF-κB-mediated inflammation. This indirect antioxidant and anti-inflammatory mechanism is more therapeutically relevant than direct chemical scavenging.
-
Therapeutic Potential: The combination of high stability, ability to cross the blood-brain barrier, and potent modulation of cytoprotective pathways makes Cyclo(his-pro) a promising lead compound for the development of treatments for neurodegenerative diseases and other conditions involving oxidative stress and inflammation. The inherent instability of its linear form, His-Pro, makes it a less viable candidate for therapeutic development, although the high chemical reactivity of the Pro-His isomer could be of interest in specific topical or localized applications where stability is less of a concern.
For researchers in drug development, the evidence strongly suggests that focusing on the stable, bioactive cyclic form, Cyclo(his-pro), is the more promising strategy for harnessing the therapeutic potential of the histidyl-proline scaffold.
References
- 1. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides | MDPI [mdpi.com]
- 2. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Cyclo(his-pro)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyclo(his-pro) with Standard Anti-inflammatory Agents
Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has demonstrated notable anti-inflammatory properties, positioning it as a potential therapeutic candidate. This guide provides a comprehensive comparison of CHP's anti-inflammatory effects against established agents: the corticosteroid Dexamethasone, and the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Celecoxib. The following sections present a detailed analysis of their mechanisms of action, supporting experimental data, and relevant protocols to aid in the evaluation of CHP's potential in inflammation research and drug development.
Mechanism of Action: A Divergent Approach to Inflammation Control
The anti-inflammatory agents discussed herein employ distinct molecular mechanisms to suppress the inflammatory cascade.
Cyclo(his-pro) (CHP): CHP exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2] It is understood to suppress the pro-inflammatory NF-κB pathway by activating the Nrf2-mediated expression of heme oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme.[1][2] This action leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for cyclooxygenase-2 (COX-2) and matrix metalloproteinase-3 (MMP-3).[1][3]
Dexamethasone: As a synthetic glucocorticoid, Dexamethasone binds to cytosolic glucocorticoid receptors.[4][5] Upon binding, the receptor-ligand complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[5][6]
Indomethacin: This non-selective NSAID functions by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[7][8][9] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][9]
Celecoxib: In contrast to Indomethacin, Celecoxib is a selective COX-2 inhibitor.[10][11][12] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs, as COX-1 is involved in maintaining the protective lining of the stomach.[10]
Comparative Efficacy: In Vitro and In Vivo Evidence
While direct head-to-head quantitative comparisons in the same studies are limited, the available data from various experimental models provide insights into the relative anti-inflammatory potential of Cyclo(his-pro).
In Vitro Studies
Lipopolysaccharide (LPS)-stimulated murine microglial BV2 cells are a common in vitro model for studying neuroinflammation. In these cells, CHP has been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator.
| Compound | Model System | Key Inflammatory Marker | Observed Effect | Reference |
| Cyclo(his-pro) | LPS-stimulated BV2 microglia | Nitric Oxide (NO) | Inhibition of NO production | [13] |
| Dexamethasone | Various cell lines | Pro-inflammatory Cytokines (TNF-α, IL-6) | Downregulation of cytokine expression | [5] |
| Indomethacin | Various cell lines | Prostaglandin Synthesis | Inhibition of COX-1 and COX-2 | [7][9] |
| Celecoxib | Various cell lines | Prostaglandin Synthesis | Selective inhibition of COX-2 | [10][11] |
In Vivo Studies
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a standard assay for evaluating the efficacy of topical anti-inflammatory agents.
| Compound | Model System | Key Endpoint | Observed Effect | Reference |
| Cyclo(his-pro) | TPA-induced mouse ear edema | Edema Reduction | Reduced ear edema | [1][14] |
| Dexamethasone | Various inflammation models | Inflammation and Edema | Potent anti-inflammatory and anti-edema effects | [15] |
| Indomethacin | TPA-induced mouse ear edema | Edema Reduction | Inhibition of ear edema | |
| Celecoxib | Carrageenan-induced rat paw edema | Edema Reduction | Reduced paw edema | [10] |
Experimental Protocols
For researchers looking to validate or compare the anti-inflammatory effects of these compounds, the following are summarized protocols for key experiments.
LPS-Induced Nitric Oxide Production in BV2 Microglia
This assay is used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a pro-inflammatory mediator.
-
Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., Cyclo(his-pro)) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
TPA-Induced Mouse Ear Edema
This in vivo model assesses the ability of a compound to reduce acute inflammation and edema.
-
Animal Model: Male Swiss mice are typically used.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Treatment: The test compound (e.g., Cyclo(his-pro)) is topically applied to the right ear, typically shortly before or after TPA application. A vehicle control group and a positive control group (e.g., treated with Indomethacin) are included.
-
Edema Measurement: After a specific time period (e.g., 6 hours), the mice are euthanized, and a circular section of both ears is removed using a biopsy punch. The weight of the ear punch from the right (treated) ear is compared to that of the left (control) ear. The difference in weight is a measure of the edema. The percentage inhibition of edema is calculated relative to the vehicle-treated group.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway modulated by Cyclo(his-pro) and a general experimental workflow for evaluating anti-inflammatory compounds.
Caption: Signaling pathway of Cyclo(his-pro)'s anti-inflammatory effect.
Caption: General workflow for screening anti-inflammatory compounds.
References
- 1. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo(his-pro) | Endogenous Metabolite | NF-κB | TargetMol [targetmol.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 6. ClinPGx [clinpgx.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Indometacin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclo(His-Pro) inhibits NLRP3 inflammasome cascade in ALS microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cyclo(his-pro) in Neuroprotection: A Comparative Analysis Against Other Cyclic Dipeptides
For Immediate Release
A growing body of research highlights the neuroprotective potential of cyclic dipeptides, with Cyclo(his-pro) (CHP) emerging as a particularly promising candidate. This guide provides a comprehensive comparison of CHP's neuroprotective effects against other notable cyclic dipeptides, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways. This information is intended for researchers, scientists, and professionals in drug development actively seeking novel therapeutic strategies for neurodegenerative diseases.
Cyclo(his-pro), a metabolite of thyrotropin-releasing hormone (TRH), has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neuronal damage.[1][2] Its ability to cross the blood-brain barrier allows it to exert its effects directly within the central nervous system.[1] The primary mechanism of action for CHP involves the modulation of the Nrf2-NF-κB signaling pathway, a critical regulator of cellular defense against oxidative stress and inflammation.[1][3]
Comparative Efficacy of Cyclic Dipeptides in Neuroprotection
The neuroprotective potential of various cyclic dipeptides has been investigated, with a focus on those containing proline due to their structural stability and biological activity. The following table summarizes quantitative data from comparative studies, highlighting the relative efficacy of Cyclo(his-pro) and other cyclic dipeptides in protecting neuronal cells from various insults.
| Cyclic Dipeptide | Neuroprotective Model | Assay | Key Findings | Reference |
| Cyclo(his-pro) (CHP) | Glutamate-induced excitotoxicity in PC12 cells | Cell Viability (MTT Assay) | Increased cell viability significantly compared to control. | [4] |
| Oxidative stress (Paraquat-induced) in PC12 cells | Cell Viability, ROS production | Reduced cell death and decreased reactive oxygen species (ROS) production. | [3] | |
| Cyclo(pro-gly) (CPG) | Glutamate-induced excitotoxicity in primary cortical neurons | Cell Viability | Showed neuroprotective effects. | [5] |
| Hypoxic-ischemic injury | In vivo behavioral tests | Improved sensory-motor function. | ||
| Other Proline-Containing Cyclic Dipeptides | Various neurotoxicity models | Cell Viability | Several proline-containing dipeptides exhibit neuroprotective properties. | [5] |
Note: Direct head-to-head quantitative comparisons between Cyclo(his-pro) and other cyclic dipeptides in the same experimental setup are limited in the currently available literature. The data presented is a compilation from various studies and should be interpreted with this in mind.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental protocols for key neuroprotection assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., PC12 or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of the cyclic dipeptide (e.g., Cyclo(his-pro)) for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., glutamate, paraquat) to the wells, with and without the cyclic dipeptide, and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol utilizes a fluorescent probe to detect intracellular ROS levels.
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with the cyclic dipeptide and neurotoxin.
-
Fluorescent Probe Loading: After the treatment period, wash the cells with PBS and then incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways in Neuroprotection
The neuroprotective effects of cyclic dipeptides are mediated by their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic interventions.
Cyclo(his-pro) and the Nrf2-NF-κB Pathway
Cyclo(his-pro) exerts its potent antioxidant and anti-inflammatory effects primarily through the modulation of the Nrf2-NF-κB signaling axis.[1][3]
Caption: Cyclo(his-pro) signaling pathway in neuroprotection.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, CHP promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), leading to their transcription. This results in an enhanced cellular antioxidant defense.
Simultaneously, CHP can inhibit the activation of NF-κB, a key transcription factor that promotes inflammation. By preventing the degradation of IκBα, the inhibitor of NF-κB, CHP sequesters NF-κB in the cytoplasm, thereby reducing the expression of pro-inflammatory genes.
Other Cyclic Dipeptides and Their Signaling Pathways
The signaling pathways of other neuroprotective cyclic dipeptides are less well-characterized compared to CHP. However, some evidence suggests alternative mechanisms of action.
Caption: Putative signaling pathways for other neuroprotective cyclic dipeptides.
For instance, Cyclo(pro-gly) (CPG) has been shown to interact with the insulin-like growth factor-1 (IGF-1) signaling pathway, which is known to promote neuronal survival and growth. CPG may also modulate the activity of AMPA receptors, a type of glutamate receptor, thereby potentially reducing excitotoxicity.
Conclusion
Cyclo(his-pro) stands out as a robust neuroprotective agent with a well-defined mechanism of action centered on the Nrf2-NF-κB signaling pathway. While other cyclic dipeptides, particularly those containing proline, also exhibit neuroprotective properties, more direct comparative studies are needed to definitively establish their relative efficacy. The detailed experimental protocols and an understanding of the diverse signaling pathways provided in this guide offer a valuable resource for researchers dedicated to advancing the field of neuroprotection and developing novel therapies for debilitating neurodegenerative diseases. Further investigation into the comparative effectiveness and synergistic potential of these compounds is warranted.
References
Cyclo(his-pro) and Nrf2 Signaling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cyclo(his-pro) and its interaction with the Nrf2 signaling pathway, benchmarked against other known Nrf2 activators. This document synthesizes available experimental data to objectively evaluate its performance and provides detailed experimental protocols for key assays.
Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has emerged as a modulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2][3][4][5] Activation of Nrf2 triggers the transcription of a wide array of antioxidant and cytoprotective genes, making it a promising target for therapeutic intervention in various diseases. This guide delves into the mechanisms of CHP-mediated Nrf2 activation, compares its activity with other well-characterized Nrf2 activators, and provides detailed protocols for experimental validation.
Mechanism of Action: Cyclo(his-pro) and the Nrf2 Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to activators like CHP, this repression is lifted, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of its target genes.
Studies have shown that Cyclo(his-pro) promotes the nuclear accumulation of Nrf2.[1][3] The proposed mechanism involves the activation of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway.[1][3] Pharmacological inhibition of p38 MAPK has been found to partially prevent the Nrf2 activation and cytoprotective effects induced by CHP.[1][3] Furthermore, the antioxidant effects of CHP are significantly diminished or abolished when Nrf2 expression is knocked down, confirming the critical role of Nrf2 in mediating CHP's protective functions.[1][3]
Comparative Analysis of Nrf2 Activators
While direct quantitative comparisons of Cyclo(his-pro) with other Nrf2 activators are limited in the current literature, we can evaluate its performance based on its known mechanisms and compare them to well-established activators like sulforaphane (SFN) and dimethyl fumarate (DMF).
| Activator | Source/Type | Mechanism of Action | Reported Efficacy (Qualitative) |
| Cyclo(his-pro) (CHP) | Endogenous cyclic dipeptide | Activates p38 MAPK pathway, leading to Nrf2 nuclear translocation.[1][3] | Promotes significant nuclear accumulation of Nrf2 and upregulates ARE-related genes.[1][3] |
| Sulforaphane (SFN) | Isothiocyanate from cruciferous vegetables | Covalently modifies cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. | A potent Nrf2 activator, with reported EC50 values in the sub-micromolar to low micromolar range.[6] |
| Dimethyl Fumarate (DMF) | Synthetic fumaric acid ester | Reacts with Keap1 cysteine residues, leading to Nrf2 stabilization. | An FDA-approved drug for multiple sclerosis that effectively activates the Nrf2 pathway.[7] |
| Wogonin | Natural flavonoid | Modulates Nrf2 signaling. | Shown to increase Nrf2-dependent transcription.[8] |
| Oltipraz | Synthetic dithiolethione | Induces Nrf2 activation. | Increases Nrf2 protein levels.[8] |
Quantitative Data on Nrf2 Activation by Alternative Compounds
The following table summarizes quantitative data on the activation of Nrf2 by sulforaphane, wogonin, oltipraz, and dimethyl fumarate in THP-1-derived macrophages.
| Compound | Concentration | Nrf2 Protein Level (Fold Change vs. DMSO control) |
| Sulforaphane (SFN) | 10 µM | ~2.5 |
| Wogonin (WG) | 25 µM | No significant change |
| Oltipraz (OTZ) | 25 µM | ~2.0 |
| Dimethyl Fumarate (DMF) | 20 µM | ~2.2 |
Data adapted from a study on THP-1-derived macrophages.[8] It is important to note that the efficacy of Nrf2 activators can be cell-type and context-dependent.
Experimental Protocols
Western Blot for Nrf2 Nuclear Translocation
This protocol details the detection of Nrf2 in nuclear and cytoplasmic fractions to assess its translocation upon treatment with an activator.
a. Cell Lysis and Fractionation:
-
Treat cells with the Nrf2 activator (e.g., Cyclo(his-pro)) or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex vigorously for 10 seconds.
-
Centrifuge at 1,000 x g for 30 seconds at 4°C. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant is the nuclear fraction.
b. SDS-PAGE and Immunoblotting:
-
Determine the protein concentration of both cytoplasmic and nuclear extracts using a Bradford or BCA assay.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use antibodies against a cytoplasmic marker (e.g., α-tubulin) and a nuclear marker (e.g., Lamin B) as loading and fractionation controls.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This protocol outlines the measurement of mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) to quantify Nrf2 transcriptional activity.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with the Nrf2 activator or vehicle control.
-
Extract total RNA using a commercial kit (e.g., TRIzol, RNeasy) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
b. qPCR Reaction:
-
Prepare a qPCR reaction mix containing:
-
SYBR Green Master Mix (2X)
-
Forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) (final concentration 200-500 nM each)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing (e.g., 60°C for 30 seconds)
-
Extension (e.g., 72°C for 30 seconds)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the control.
Antioxidant Capacity Assays
These assays measure the overall antioxidant capacity of cell lysates or biological fluids after treatment with an Nrf2 activator.
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add the sample (cell lysate or fluid) to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The scavenging of the DPPH radical is indicated by a decrease in absorbance. Calculate the percentage of inhibition and compare it to a standard antioxidant like Trolox or ascorbic acid.
b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a buffer (e.g., PBS) to a specific absorbance at 734 nm.
-
Add the sample to the diluted ABTS•+ solution.
-
After a defined incubation time, measure the absorbance at 734 nm.
-
The reduction of the ABTS•+ radical by the antioxidants in the sample leads to a decrease in absorbance. Quantify the antioxidant capacity by comparing the results to a standard curve of an antioxidant like Trolox.
Visualizing the Pathways and Workflows
Caption: Nrf2 signaling pathway activated by Cyclo(his-pro).
Caption: Western blot workflow for Nrf2 nuclear translocation.
Caption: qPCR workflow for Nrf2 target gene expression.
References
- 1. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Functional analysis of bipartite NRF2 activators that overcome feedback regulation for age-related chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model | PLOS One [journals.plos.org]
Cross-Validation of Cyclo(his-pro) Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological effects of Cyclo(his-pro) across various cell lines. Summarizing key experimental data, this document aims to facilitate a deeper understanding of its therapeutic potential and underlying mechanisms of action.
Cyclo(his-pro), a cyclic dipeptide, has garnered significant interest for its diverse biological activities, ranging from neuroprotection and anti-inflammation to its potential role in cancer. This guide cross-validates these effects by comparing its performance in different cell line models, providing a valuable resource for researchers investigating its therapeutic applications.
Comparative Analysis of Cyclo(his-pro) Efficacy
The biological impact of Cyclo(his-pro) varies significantly depending on the cell type and the specific biological context. This section presents a comparative summary of its effects on cell viability, apoptosis, and key signaling pathways in neuronal, glial, and cancer cell lines.
Neuroprotective and Anti-inflammatory Effects
Cyclo(his-pro) has demonstrated notable neuroprotective and anti-inflammatory properties, primarily investigated in neuronal and microglial cell lines.
Table 1: Comparison of Neuroprotective and Anti-inflammatory Effects of Cyclo(his-pro)
| Cell Line | Cell Type | Effect of Cyclo(his-pro) | Stressor(s) | Key Findings & Signaling Pathways |
| PC-12 | Rat Pheochromocytoma (Neuronal Model) | Neuroprotective, Anti-apoptotic, Anti-inflammatory | Hydrogen Peroxide (H₂O₂), Paraquat, Rotenone, β-amyloid, Glutamate | Protects against oxidative stress-induced apoptosis by activating the Nrf2 signaling pathway and inhibiting the pro-inflammatory NF-κB pathway[1][2][3][4]. It enhances the expression of antioxidant genes and reduces the production of reactive oxygen species (ROS)[3][4]. |
| SH-SY5Y | Human Neuroblastoma (Neuronal Model) | Potentially Neuroprotective | MPP+ (1-methyl-4-phenylpyridinium) | While direct comparative studies are limited, the neuroprotective machinery involving pathways like PI3K/Akt is known to be crucial for SH-SY5Y survival against toxins like MPP+[5][6]. Cyclo(his-pro)'s known modulation of stress-response pathways suggests a protective role. |
| BV-2 | Murine Microglia (Glial Model) | Anti-inflammatory | Lipopolysaccharide (LPS) | Suppresses the pro-inflammatory response by inhibiting the NF-κB signaling pathway, mediated through the activation of the Nrf2/heme oxygenase-1 axis[2][7]. |
Anti-proliferative Effects in Cancer Cell Lines
In contrast to its protective effects in neuronal cells, the anti-proliferative activity of Cyclo(his-pro) in cancer cell lines appears to be limited.
Table 2: Comparison of Anti-proliferative Effects of Cyclo(his-pro)
| Cell Line | Cancer Type | Effect of Cyclo(his-pro) | Key Findings |
| HT-29 | Human Colon Adenocarcinoma | Marginal growth inhibitory effects | Showed significantly less growth inhibition compared to other proline-based cyclic dipeptides like Cyclo(Phe-Pro). |
| MCF-7 | Human Breast Adenocarcinoma | Marginal growth inhibitory effects | Exhibited minimal impact on cell proliferation. |
| HeLa | Human Cervical Adenocarcinoma | Marginal growth inhibitory effects | Displayed negligible effects on cell growth. |
Signaling Pathways Modulated by Cyclo(his-pro)
The biological activities of Cyclo(his-pro) are primarily attributed to its ability to modulate key intracellular signaling pathways, particularly the Nrf2 and NF-κB pathways.
The Nrf2-Mediated Antioxidant Response
In response to oxidative stress, Cyclo(his-pro) promotes the nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Inhibition of the NF-κB Pro-inflammatory Pathway
Cyclo(his-pro) has been shown to suppress inflammation by inhibiting the NF-κB signaling pathway. This inhibition is, at least in part, mediated by the upregulation of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), which can interfere with NF-κB activation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cells (e.g., PC-12 or SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of Cyclo(his-pro) (e.g., 1-100 µM) for a specified duration (e.g., 24 hours) before inducing stress.
-
Stress Induction: Add the stressor (e.g., H₂O₂ at 100-200 µM for PC-12 cells, or MPP+ at 1-5 mM for SH-SY5Y cells) and incubate for the desired time (e.g., 24 hours)[8][9][10][11][12].
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Detailed Steps:
-
Cell Treatment and Harvesting: Treat cells as described for the MTT assay. After incubation, collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis for Nrf2 and NF-κB
This technique is used to detect and quantify the levels of specific proteins, such as Nrf2 and NF-κB, in cell lysates.
Workflow for Nuclear Fractionation and Western Blot:
Detailed Steps:
-
Nuclear Extraction: Following treatment, harvest cells and perform nuclear extraction using a commercial kit or a standard protocol involving hypotonic lysis to separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Nrf2 or anti-NF-κB p65) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Lamin B1 and β-actin are commonly used as loading controls for the nuclear and cytoplasmic fractions, respectively.
This guide provides a foundational understanding of the multifaceted effects of Cyclo(his-pro) across different cell lines. The presented data and protocols offer a valuable starting point for further investigation into its therapeutic potential. Researchers are encouraged to adapt and expand upon these findings to fully elucidate the mechanisms of action of this promising cyclic dipeptide.
References
- 1. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPP+ induced apoptotic cell death in SH-SY5Y neuroblastoma cells: an electron microscope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BHBA suppresses LPS-induced inflammation in BV-2 cells by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MPP+ induced SH-SY5Y apoptosis is potentiated by cyclosporin A and inhibited by aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-acetylserotonin protects PC12 cells from hydrogen peroxide induced damage through ROS mediated PI3K / AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and time course of MPP+ -induced apoptosis in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pioglitazone protects PC12 cells against oxidative stress injury: An in vitro study of its antiapoptotic effects via the PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Cyclo(his-pro) in Different Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclo(his-pro)
Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has garnered significant attention in the scientific community for its diverse biological activities and therapeutic potential across a range of diseases. Structurally related to the thyrotropin-releasing hormone (TRH), from which it can be derived, CHP is a stable and blood-brain barrier permeable molecule, making it an attractive candidate for drug development.[1] Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways related to inflammation, oxidative stress, and cellular homeostasis. This guide provides a comparative overview of the efficacy of Cyclo(his-pro) in various disease models, juxtaposed with other relevant therapeutic alternatives, and is supported by experimental data and detailed methodologies.
Core Mechanisms of Action: The Nrf2 and NF-κB Signaling Pathways
A substantial body of evidence points to the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways as central to the therapeutic effects of Cyclo(his-pro).[2][3][4][5][6]
-
Nrf2 Activation: CHP is a known activator of the Nrf2 pathway, a master regulator of the antioxidant response.[3] By promoting the translocation of Nrf2 to the nucleus, CHP upregulates the expression of a suite of antioxidant and cytoprotective genes, thereby protecting cells from oxidative damage.[5]
-
NF-κB Inhibition: Conversely, CHP has been shown to inhibit the pro-inflammatory NF-κB pathway.[2][3] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thus sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory cytokines and other inflammatory mediators.[7]
The interplay between these two pathways is crucial for maintaining cellular homeostasis, and CHP's ability to simultaneously boost antioxidant defenses and quell inflammation underscores its therapeutic potential.
References
- 1. [PDF] Metformin ameliorates insulitis in STZ-induced diabetic mice | Semantic Scholar [semanticscholar.org]
- 2. In Vivo Evaluation of Effect of Preoperative Ibuprofen on Proinflammatory Mediators in Irreversible Pulpitis Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. International Journal of Molecular Sciences the Role of Cyclo(his-pro) in Neurodegeneration | Semantic Scholar [semanticscholar.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Independent Verification of Cyclo(his-pro) Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of independently verified protein targets of Cyclo(his-pro) (CHP), a naturally occurring cyclic dipeptide with known antioxidant and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a resource for researchers investigating the therapeutic potential of this endogenous metabolite.
Verified Direct Protein Target: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Recent studies have identified and validated a direct molecular target of Cyclo(his-pro) in both plant and human cells: the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This interaction has been confirmed through multiple independent biophysical techniques.
Quantitative Data Summary
The binding affinity and inhibitory concentration of Cyclo(his-pro) for GAPDH have been quantified, providing strong evidence for a direct and functionally relevant interaction.
| Target Protein | Organism | Method | Parameter | Value | Reference |
| GAPC1 | Arabidopsis thaliana | Microscale Thermophoresis (MST) | Kd | ~40 µM | [1] |
| GAPC1 | Arabidopsis thaliana | Enzyme Inhibition Assay | IC50 | ~200 µM | [1] |
| GAPDH | Human | Enzyme Inhibition Assay | IC50 | ~70 µM | [1] |
Experimental Protocols for GAPDH Target Validation
The following are detailed methodologies for the key experiments that have been used to validate the interaction between Cyclo(his-pro) and GAPDH.
This method is used to identify potential protein targets of a small molecule by measuring changes in protein thermal stability upon ligand binding.
-
Principle: The binding of a ligand can stabilize a protein, leading to a higher melting temperature. iTSA measures the amount of soluble protein remaining after heating a cell lysate to a specific temperature in the presence and absence of the ligand.
-
Protocol:
-
Lysate Preparation: Prepare a native cell lysate from the desired cells (e.g., K562 cells) in a suitable buffer (e.g., PBS).
-
Ligand Incubation: Incubate the cell lysate with the test compound (Cyclo(his-pro)) and a vehicle control (e.g., DMSO) at a defined concentration for a set period (e.g., 15 minutes at 37°C).[2]
-
Thermal Challenge: Heat the samples to a single, empirically determined temperature (e.g., 51°C) for a short duration (e.g., 3 minutes) using a PCR machine.[2]
-
Protein Precipitation and Digestion: Precipitate the aggregated proteins and digest the soluble proteins using a standard proteomics sample preparation workflow (e.g., acetone precipitation followed by trypsin digestion).[3]
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the soluble proteins in each sample.
-
Data Analysis: Identify proteins that show a significant increase in solubility in the presence of Cyclo(his-pro) compared to the control, as these are potential binding targets.
-
This technique provides a more direct measure of the change in protein melting temperature (Tm) upon ligand binding.
-
Principle: nanoDSF monitors the intrinsic fluorescence of tryptophan and tyrosine residues in a protein as it unfolds with increasing temperature. Ligand binding typically increases the Tm.
-
Protocol:
-
Sample Preparation: Prepare a solution of the purified target protein (e.g., human GAPDH) at a suitable concentration (e.g., 0.2 mg/mL).[4] Prepare a dilution series of the ligand (Cyclo(his-pro)).
-
Mixing: Mix the protein solution with the different concentrations of the ligand or a vehicle control.
-
Capillary Loading: Load the samples into nanoDSF capillaries.[4]
-
Thermal Unfolding: Place the capillaries in the nanoDSF instrument and apply a linear temperature gradient (e.g., 1°C/min from 25°C to 95°C).[5][6]
-
Fluorescence Measurement: The instrument measures the change in the ratio of fluorescence emission at 350 nm and 330 nm as a function of temperature.
-
Data Analysis: Determine the Tm for the protein in the presence and absence of the ligand. A significant increase in Tm indicates binding.
-
MST is a powerful technique to quantify the binding affinity (Kd) between a protein and a small molecule in solution.
-
Principle: MST measures the movement of fluorescently labeled molecules in a microscopic temperature gradient. This movement, called thermophoresis, changes upon ligand binding due to alterations in size, charge, or hydration shell of the labeled molecule.
-
Protocol:
-
Protein Labeling: Label the purified target protein (e.g., GAPC1) with a fluorescent dye according to the manufacturer's instructions.
-
Sample Preparation: Prepare a serial dilution of the unlabeled ligand (Cyclo(his-pro)).
-
Binding Reaction: Mix a constant concentration of the labeled protein with each concentration of the ligand and allow the binding to reach equilibrium.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: The MST instrument uses an infrared laser to create a temperature gradient in the capillaries and measures the change in fluorescence as the labeled protein moves along this gradient.
-
Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding model to determine the dissociation constant (Kd).[7]
-
Indirect Effects on Signaling Pathways
While direct binding partners are still being elucidated, Cyclo(his-pro) has been consistently shown to modulate key signaling pathways involved in cellular stress and inflammation.
Nrf2 Signaling Pathway
Cyclo(his-pro) is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10] This pathway is a primary cellular defense against oxidative stress. While a direct interaction with a specific protein in this pathway has not been definitively proven, the downstream effects are well-documented.
Figure 1. Proposed mechanism of Cyclo(his-pro) activating the Nrf2 pathway.
NF-κB Signaling Pathway
Cyclo(his-pro) has been shown to inhibit the nuclear accumulation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[8][11] This effect is believed to be, at least in part, a consequence of Nrf2 activation, as the Nrf2 and NF-κB pathways are known to have significant crosstalk.[9]
Figure 2. Cyclo(his-pro) inhibiting the NF-κB pathway, likely via Nrf2.
Experimental Workflow for Target Identification and Validation
The following diagram illustrates a general workflow for the independent verification of Cyclo(his-pro) protein targets, from initial screening to affinity determination.
Figure 3. A generalized workflow for identifying and validating protein targets.
Conclusion
The independent verification of Glyceraldehyde-3-Phosphate Dehydrogenase as a direct target of Cyclo(his-pro) provides a significant advancement in understanding the molecular mechanisms of this endogenous peptide. The provided experimental protocols and workflows offer a framework for researchers to further investigate this interaction and to discover and validate novel protein targets of Cyclo(his-pro). The continued exploration of its direct molecular interactions will be crucial for the development of targeted therapeutic strategies based on this promising natural compound.
References
- 1. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. An isothermal shift assay for proteome scale drug-target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inext-discovery.eu [inext-discovery.eu]
- 5. nist.gov [nist.gov]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanotempertech.com [nanotempertech.com]
- 8. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal of Cyclo(his-pro): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the operational disposal of Cyclo(his-pro), a cyclic dipeptide utilized in various research applications.
Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for Cyclo(his-pro).[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₄O₂ | [1][2][3][4] |
| Molecular Weight | 234.25 g/mol | [1][2][3] |
| Appearance | White to off-white solid powder | [2][3] |
| Melting Point | 162-164 °C | [3] |
| Solubility | Soluble in water (≥ 30 mg/mL) | [2] |
| Purity | ≥98% (HPLC) | [2][3] |
| Storage Temperature | -20°C | [2][3] |
Disposal Protocol
While specific disposal instructions for Cyclo(his-pro) are not extensively documented, the following procedure is based on standard laboratory practices for non-hazardous chemical waste. It is imperative to consult your institution's specific safety guidelines and local regulations before proceeding.
Step 1: Personal Protective Equipment (PPE)
Before handling Cyclo(his-pro), ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation
Proper waste segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Place unused or expired Cyclo(his-pro) powder into a designated, clearly labeled hazardous waste container for solid chemical waste.
-
Contaminated materials such as weigh boats, spatulas, and empty vials should also be disposed of in this container.
-
-
Liquid Waste:
-
Aqueous solutions of Cyclo(his-pro) should be collected in a designated hazardous waste container for non-halogenated organic waste.
-
Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office. Given its biological activity, it is prudent to avoid introducing it into the water system.
-
Step 3: Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Cyclo(his-pro)" or "Cyclo(histidyl-proline)"
-
The concentration (if in solution)
-
The primary hazards (though not highly reactive, it is good practice to note it is a biologically active compound)
-
The date the waste was first added to the container
Step 4: Storage of Waste
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) or your laboratory's main hazardous waste storage area. This area should be:
-
Secure and under the control of laboratory personnel
-
Away from general laboratory traffic
-
In a secondary containment bin to prevent spills
Step 5: Waste Pickup and Disposal
Arrange for the collection of the hazardous waste through your institution's EHS department. They will ensure the waste is transported to a licensed disposal facility for proper treatment and disposal, typically via incineration.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of Cyclo(his-pro).
Caption: Disposal workflow for Cyclo(his-pro).
By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always prioritize safety and consult your institution's specific guidelines.
References
Navigating the Safe Handling of Cyclo(his-pro): A Comprehensive Guide for Researchers
For immediate reference, researchers handling Cyclo(his-pro) should adhere to the following key safety protocols. This guide provides essential information on personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.
Cyclo(his-pro), a cyclic dipeptide with significant research interest for its neuroprotective and anti-inflammatory properties, requires careful handling due to its potential hazards. This document outlines the necessary precautions and procedures for its safe use in a laboratory setting, targeting researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
Cyclo(his-pro) is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper safety measures is therefore critical.
Personal Protective Equipment (PPE)
Given the powdered form of Cyclo(his-pro), appropriate PPE is essential to prevent inhalation and skin contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile gloves are recommended for short-term splash protection.[2][3][4] For prolonged contact, consider thicker, chemical-resistant gloves. | Prevents skin irritation and absorption. Nitrile offers good resistance to a range of chemicals.[3][4] |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields.[5][6] | Protects eyes from dust particles and potential splashes, preventing serious eye irritation.[1][5] |
| Respiratory Protection | Respirator | For handling the powdered form, a NIOSH-approved N95 or P100 particulate respirator is recommended.[7] In cases of exceeding exposure limits or experiencing irritation, a full-face respirator should be used.[6][8] | Prevents inhalation of the powder, which can cause respiratory irritation.[1] |
| Body Protection | Lab Coat | A standard laboratory coat. For larger quantities or risk of significant spillage, impervious clothing is advised.[5] | Protects skin and personal clothing from contamination. |
Storage and Handling Protocols
Proper storage and handling are crucial for maintaining the integrity of Cyclo(his-pro) and ensuring laboratory safety.
| Aspect | Procedure | Justification |
| Storage | Store in a tightly sealed container in a cool, well-ventilated area at -20°C.[5] | Prevents degradation of the compound and minimizes exposure to moisture and air. |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust and aerosol formation.[5] Avoid inhalation, and contact with eyes and skin.[5] Do not eat, drink, or smoke when using this product.[5] | Minimizes the risk of inhalation and accidental ingestion. |
| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5] | Prompt irrigation is crucial to minimize eye damage. |
| First Aid: Skin | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[5] | Removes the chemical from the skin to prevent irritation. |
| First Aid: Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | Moves the individual out of the contaminated area and provides respiratory support. |
| First Aid: Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention immediately.[5] | Prevents further damage from the ingested substance. |
Operational Plan: Experimental Protocol for In-Vitro Neuroprotection Assay
The following is a generalized protocol for assessing the neuroprotective effects of Cyclo(his-pro) in a cell culture model, based on common practices in the field. Researchers should adapt this protocol to their specific cell lines and experimental goals.
Experimental Workflow
Disposal Plan
Proper disposal of Cyclo(his-pro) and associated waste is imperative to prevent environmental contamination, particularly given its high toxicity to aquatic life.
| Waste Type | Disposal Procedure |
| Unused Cyclo(his-pro) | Dispose of contents and container to an approved waste disposal plant.[5] Follow all federal, state, and local regulations for hazardous waste disposal. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container. |
| Contaminated Labware | Decontaminate reusable labware according to standard laboratory procedures for hazardous chemicals. Dispose of single-use plasticware as hazardous waste. |
Cyclo(his-pro) Signaling Pathway
Cyclo(his-pro) has been shown to exert its protective effects through the modulation of key signaling pathways, primarily by activating the Nrf2 pathway and inhibiting the NF-κB pathway.[9][10][11][12]
By providing this detailed guidance, we aim to empower researchers to work safely and effectively with Cyclo(his-pro), fostering a culture of safety and enabling the advancement of scientific discovery.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. gloves.com [gloves.com]
- 4. wellbefore.com [wellbefore.com]
- 5. Cyclo(his-pro)|53109-32-3|MSDS [dcchemicals.com]
- 6. echemi.com [echemi.com]
- 7. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 8. bestsafetyequipments.com [bestsafetyequipments.com]
- 9. Cyclo(His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
